molecular formula C33H33N3O3 B12379086 Sgf29-IN-1 CAS No. 6638-82-0

Sgf29-IN-1

Cat. No.: B12379086
CAS No.: 6638-82-0
M. Wt: 519.6 g/mol
InChI Key: NGICUFHMVYDEGV-UHFFFAOYSA-N
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Description

Sgf29-IN-1 is a useful research compound. Its molecular formula is C33H33N3O3 and its molecular weight is 519.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6638-82-0

Molecular Formula

C33H33N3O3

Molecular Weight

519.6 g/mol

IUPAC Name

5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene

InChI

InChI=1S/C33H33N3O3/c1-4-10-25(11-5-1)16-34-19-28-31(37-22-34)29-20-35(17-26-12-6-2-7-13-26)24-39-33(29)30-21-36(23-38-32(28)30)18-27-14-8-3-9-15-27/h1-15H,16-24H2

InChI Key

NGICUFHMVYDEGV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C(C4=C2OCN(C4)CC5=CC=CC=C5)OCN(C3)CC6=CC=CC=C6)OCN1CC7=CC=CC=C7

Origin of Product

United States

Foundational & Exploratory

Sgf29-IN-1: A Technical Guide to its Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Sgf29-IN-1, a selective inhibitor of the SAGA-associated factor 29 (Sgf29), and its consequential effects on histone acetylation. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: Sgf29 as a Therapeutic Target

Sgf29 is a critical component of the Spt-Ada-Gcn5 acetyltransferase (SAGA) and ADA-Two-A-containing (ATAC) histone acetyltransferase complexes.[1][2] It functions as an epigenetic "reader" by specifically recognizing di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3) through its tandem Tudor domains.[3][4] This binding is essential for recruiting the SAGA complex to target gene promoters, leading to the acetylation of histone H3, particularly at lysine 9 (H3K9ac), a mark associated with active gene transcription.[3][5] Dysregulation of Sgf29 has been implicated in the progression of certain cancers, such as leukemia, making it a compelling target for therapeutic intervention.[1][2]

This compound (also known as Cpd_DC60) has been identified as a selective inhibitor that targets the Tudor domain of Sgf29.[1][6][7] By blocking the reader function of Sgf29, this compound disrupts the recruitment of the SAGA complex and subsequently impedes histone acetylation, demonstrating therapeutic potential in diseases like leukemia.[1][6]

Mechanism of Action of this compound

This compound functions by competitively inhibiting the binding of the Sgf29 Tudor domain to its histone ligand, H3K4me3. This disruption of the Sgf29-histone interaction prevents the localization of the SAGA complex to the chromatin at specific gene promoters. The absence of the SAGA complex's histone acetyltransferase (HAT) module, which contains the catalytic subunit Gcn5 (KAT2A), results in a decrease in histone H3 acetylation at these sites.[5][8] The most prominently affected modification is H3K9 acetylation.[1][5]

Below is a diagram illustrating the signaling pathway.

Sgf29_Pathway cluster_0 Normal Physiological State cluster_1 Inhibition by this compound H3K4me3 H3K4me3 Sgf29 Sgf29 (Tudor Domain) H3K4me3->Sgf29 recognizes SAGA SAGA Complex (with Gcn5/KAT2A) Sgf29->SAGA recruits H3K9 Histone H3 (at Lysine 9) SAGA->H3K9 acetylates H3K9ac H3K9ac H3K9->H3K9ac Transcription Gene Transcription H3K9ac->Transcription promotes Sgf29_inhibited Sgf29 SAGA_not_recruited SAGA Complex Sgf29_inhibited->SAGA_not_recruited fails to recruit Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29_inhibited binds and inhibits H3K9_no_ac Histone H3 (at Lysine 9) SAGA_not_recruited->H3K9_no_ac no acetylation No_H3K9ac Reduced H3K9ac H3K9_no_ac->No_H3K9ac Reduced_Transcription Reduced Gene Transcription No_H3K9ac->Reduced_Transcription leads to

This compound Signaling Pathway

Quantitative Data on the Effect of this compound on Histone Acetylation

The following table summarizes the quantitative effects of this compound on histone acetylation as reported in the literature.

ParameterCell LinesConcentrationEffectReference
Inhibition of H3K9 Acetylation MOLM13, MV4-11 (Leukemia)20 µMBlocks H3K9 acetylation.[6]
Reduction of Ribosomal Protein Expression MOLM13, MV4-11 (Leukemia)20 µMReduced levels of RPL8 and RPS2.[6]
In Vivo Efficacy CD45.2+ MLL-AF9 leukemia mouse model5 mg/kg (i.p. every other day)Inhibits leukemia progression, reduces the percentage of leukemic cells in peripheral blood and spleen, and improves survival.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections describe the protocols used to assess the impact of this compound on histone acetylation.

Western Blotting for Histone Modifications

This protocol is used to determine the global changes in histone acetylation levels within cells following treatment with this compound.

1. Cell Lysis and Histone Extraction:

  • Treat leukemia cell lines (e.g., MOLM13, MV4-11) with this compound (20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells using a hypotonic buffer to isolate nuclei.

  • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl or H2SO4).

  • Neutralize the acid and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for acetylated H3K9 (e.g., Abcam ab1191) overnight at 4°C.[3][4] A primary antibody for total histone H3 should be used as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are employed to investigate the effect of this compound on the localization of the SAGA complex and the levels of specific histone marks at particular gene promoters.

1. Cell Treatment and Cross-linking:

  • Treat cells with this compound as described above.

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

2. Chromatin Preparation:

  • Lyse the cells and isolate the nuclei.

  • Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

  • Incubate the chromatin overnight at 4°C with an antibody against a SAGA complex component (e.g., SPT20) or a specific histone modification (e.g., H3K9ac).

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

4. Elution and DNA Purification:

  • Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

  • Treat with RNase A and Proteinase K.

  • Purify the DNA using a PCR purification kit.

5. Analysis:

  • Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for the promoter regions of target genes.

Below is a diagram outlining the experimental workflow for assessing the effect of this compound.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Western Blot Analysis cluster_2 ChIP-qPCR Analysis start Leukemia Cell Culture (e.g., MOLM13, MV4-11) treatment Treatment with this compound (20 µM) or Vehicle Control start->treatment histone_extraction Histone Extraction treatment->histone_extraction crosslinking Formaldehyde Cross-linking treatment->crosslinking sds_page SDS-PAGE histone_extraction->sds_page immunoblot Immunoblotting for H3K9ac and Total H3 sds_page->immunoblot quantification Densitometry and Quantification immunoblot->quantification sonication Chromatin Sonication crosslinking->sonication ip Immunoprecipitation with anti-H3K9ac or anti-SAGA Ab sonication->ip dna_purification DNA Purification ip->dna_purification qpcr qPCR of Target Gene Promoters dna_purification->qpcr

References

The Critical Role of Sgf29-IN-1 in Modulating SAGA Complex Recruitment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Spt-Ada-Gcn5 acetyltransferase (SAGA) complex is a crucial co-activator involved in transcriptional regulation through histone acetylation. A key component of this complex, SAGA-associated factor 29 (Sgf29), plays a pivotal role in its recruitment to chromatin. Sgf29 acts as a "reader" of histone modifications, specifically recognizing di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3) via its tandem Tudor domains. This recognition is a prerequisite for the localization of the SAGA complex to target gene promoters, where its histone acetyltransferase (HAT) activity, primarily mediated by Gcn5, leads to transcriptional activation. The dysregulation of this pathway has been implicated in various diseases, including cancer. Sgf29-IN-1 is a selective inhibitor that targets the Tudor domains of Sgf29, thereby preventing the recognition of H3K4me3 marks and disrupting the recruitment of the SAGA complex. This guide provides an in-depth overview of the role of Sgf29 in SAGA complex recruitment and the mechanism of its inhibition by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Role of Sgf29 in SAGA Complex Recruitment

The SAGA complex is a multi-subunit machinery that regulates gene expression by modifying chromatin structure.[1] One of its primary functions is the acetylation of histones, a modification generally associated with transcriptionally active chromatin. The targeted recruitment of the SAGA complex to specific genomic loci is essential for its function and is mediated by various protein-protein and protein-DNA interactions.

A critical interaction in this recruitment process is the recognition of post-translational modifications on histone tails by specific "reader" domains within the SAGA complex. Sgf29, a conserved subunit of the SAGA complex from yeast to humans, contains tandem Tudor domains that specifically bind to di- and tri-methylated lysine 4 of histone H3 (H3K4me2/3).[2][3][4][5] This histone mark is predominantly found at the promoters of active genes. By binding to H3K4me2/3, Sgf29 acts as an anchor, tethering the entire SAGA complex to these promoters.[6][7][8][9] Once recruited, the histone acetyltransferase (HAT) subunit of SAGA, Gcn5, can acetylate neighboring histone residues, such as H3K9 and H3K14, leading to a more open chromatin structure and facilitating the initiation of transcription.[6][10] The knockdown of Sgf29 has been shown to result in a loss of H3K4me3 binding by the SAGA complex, underscoring its essential role as the molecular link between histone methylation and subsequent acetylation.[6]

This compound: A Selective Inhibitor of SAGA Recruitment

Given the critical role of the Sgf29-H3K4me3 interaction in gene activation, particularly in disease contexts like leukemia where this pathway can be hijacked, Sgf29 has emerged as a promising therapeutic target.[11][12][13][14] this compound is a selective small molecule inhibitor that targets the tandem Tudor domains of Sgf29.[15] By occupying the binding pocket for methylated H3K4, this compound competitively inhibits the interaction between Sgf29 and chromatin.[15] This disruption prevents the recruitment of the SAGA complex to its target gene promoters, leading to a reduction in histone H3 acetylation and the downregulation of gene expression.[15] Studies in leukemia cell lines have demonstrated that this compound can block the acetylation of H3K9 and inhibit the expression of pro-leukemic genes.[15]

Quantitative Data

The following tables summarize the key quantitative data related to the binding of Sgf29 to histone peptides and the effects of its inhibition.

Table 1: Binding Affinities of Sgf29 to Histone H3 Peptides

PeptideHuman Sgf29 (hsSGF29) Kd (μM)Yeast Sgf29 (scSgf29) Kd (μM)Reference
H3K4me33.1-[16]
H3K4me24.7-[16]
Unmodified H3K424.0No detectable binding[6]
H3K9me3Strong binding (similar to unmodified H3K4)-[6]

Data obtained from Isothermal Titration Calorimetry (ITC) experiments.

Table 2: Cellular Effects of this compound

Cell LinesConcentrationEffectReference
MOLM13, MV4-11 (Leukemia)20 μMInhibition of H3K9 acetylation[15]
MOLM13, MV4-11 (Leukemia)20 μMDownregulation of RPL8 and RPS2 gene expression[15]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To quantitatively determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between Sgf29 and histone peptides.

Methodology:

  • Protein and Peptide Preparation:

    • Express and purify the Sgf29 tandem Tudor domain protein.

    • Synthesize or purchase high-purity histone H3 peptides (unmodified, H3K4me2, H3K4me3, etc.).

    • Dialyze both protein and peptide against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heat of dilution effects.[2]

    • Accurately determine the concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectroscopy or amino acid analysis.

  • ITC Experiment Setup:

    • Thoroughly clean the ITC instrument (e.g., MicroCal ITC200) sample and reference cells with detergent and water.

    • Load the Sgf29 protein solution into the sample cell (typically at a concentration of 10-50 µM).[2]

    • Load the histone peptide solution into the injection syringe (typically at a concentration 10-20 fold higher than the protein concentration).[17]

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, which is later discarded from the analysis.

    • Carry out a series of injections (e.g., 19-25 injections of 2 µL each) of the peptide solution into the protein solution, with sufficient time between injections for the signal to return to baseline.[2]

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to determine the heat released or absorbed.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, ΔH, and n.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with its target Sgf29 in a cellular context by measuring changes in the thermal stability of the Sgf29 protein.[3][18][19][20]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a human leukemia cell line) to a sufficient density.

    • Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-3 hours) at 37°C.[3]

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a PCR cycler.[21]

    • Include an unheated control sample.

  • Cell Lysis and Protein Extraction:

    • Cool the samples to room temperature.

    • Lyse the cells to release their contents. This can be achieved by freeze-thaw cycles or by using a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble Sgf29 protein at each temperature point using Western blotting with an antibody specific for Sgf29.

    • Quantify the band intensities from the Western blot.

  • Data Analysis:

    • Plot the percentage of soluble Sgf29 (relative to the unheated control) against the temperature for both the vehicle-treated and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates that the inhibitor binds to and stabilizes the Sgf29 protein, confirming target engagement.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide localization of the SAGA complex and to assess how this localization is affected by Sgf29 inhibition.[1][22][23][24][25]

Methodology:

  • Cross-linking:

    • Treat cultured cells with formaldehyde to cross-link proteins to DNA in their native chromatin context.[1][24]

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.[25]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to a core subunit of the SAGA complex (e.g., Spt20 or Ada2).

    • Use protein A/G-conjugated magnetic beads to capture the antibody-chromatin complexes.[1]

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Reverse Cross-linking and DNA Purification:

    • Elute the immunoprecipitated chromatin from the beads.

    • Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

    • Purify the enriched DNA fragments.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA and an input control DNA (chromatin that has not been immunoprecipitated).

    • Perform high-throughput sequencing of the libraries.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify regions of the genome that are enriched in the ChIP sample compared to the input control (peak calling).

    • Analyze the distribution of these peaks to determine the genomic locations of SAGA complex binding.

    • Compare the peak profiles between untreated and this compound-treated cells to determine the effect of the inhibitor on SAGA complex recruitment.

Visualizations

SAGA_Recruitment_and_Inhibition cluster_nucleus Nucleus H3K4me3 H3K4me3 Sgf29 Sgf29 (Tudor Domains) H3K4me3->Sgf29 Recognition SAGA SAGA Complex (with Gcn5) Sgf29->SAGA Recruitment Promoter Gene Promoter SAGA->Promoter Binding Active_Gene Active Gene Transcription Promoter->Active_Gene Activation Sgf29_IN1 This compound Sgf29_IN1->Sgf29 Inhibition

Caption: SAGA complex recruitment pathway and its inhibition by this compound.

ITC_Workflow start Start prep Prepare Protein (Sgf29) and Ligand (Peptide) in same buffer start->prep load_cell Load Protein into Sample Cell prep->load_cell load_syringe Load Ligand into Syringe prep->load_syringe equilibrate Equilibrate Temperature load_cell->equilibrate load_syringe->equilibrate titrate Perform Serial Injections equilibrate->titrate measure Measure Heat Change per Injection titrate->measure plot Plot Heat Change vs. Molar Ratio measure->plot fit Fit Data to Binding Model plot->fit results Determine Kd, ΔH, n fit->results CETSA_Workflow start Start treat Treat Cells with this compound or Vehicle start->treat heat Heat Cell Aliquots to a Range of Temperatures treat->heat lyse Lyse Cells and Separate Soluble Proteins heat->lyse quantify Quantify Soluble Sgf29 via Western Blot lyse->quantify plot Plot % Soluble Sgf29 vs. Temperature quantify->plot analyze Compare Melting Curves to Confirm Target Engagement plot->analyze ChIP_seq_Workflow start Start crosslink Cross-link Proteins to DNA in Cells start->crosslink shear Shear Chromatin crosslink->shear ip Immunoprecipitate SAGA Complex shear->ip reverse Reverse Cross-links and Purify DNA ip->reverse library Prepare Sequencing Library reverse->library sequence High-Throughput Sequencing library->sequence analyze Align Reads, Call Peaks, and Analyze Data sequence->analyze

References

Sgf29-IN-1: A Technical Guide to Target Validation in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sgf29, a key component of the SAGA and ATAC chromatin-modifying complexes, has emerged as a promising therapeutic target in acute myeloid leukemia (AML) and other leukemias. This technical guide provides an in-depth overview of the validation of Sgf29 as a therapeutic target, with a focus on the effects of its inhibition by the selective inhibitor Sgf29-IN-1 in leukemia cells. This document details the mechanism of action of Sgf29, the phenotypic and molecular consequences of its inhibition, and provides comprehensive experimental protocols for key validation assays.

Introduction: Sgf29 - A Chromatin Reader and Leukemia Dependency

Sgf29 (SAGA-associated factor 29) is a chromatin reader protein that plays a critical role in gene regulation. It functions as a subunit of the Spt-Ada-Gcn5 acetyltransferase (SAGA) and the ADA2A-containing (ATAC) complexes. The primary function of Sgf29 is to recognize di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3) through its tandem Tudor domains. This binding event is crucial for the recruitment of the SAGA and ATAC complexes to the promoters of target genes.[1][2]

Once recruited, the acetyltransferase activity of these complexes, primarily through GCN5 (KAT2A), leads to the acetylation of histone H3 at lysine 9 (H3K9ac). This histone modification is associated with a more open chromatin structure, facilitating the transcription of downstream genes. In the context of leukemia, Sgf29-mediated recruitment of SAGA/ATAC complexes is essential for the expression of key pro-leukemic genes, including MEIS1, HOXA9, and MYC.[3][4] The aberrant expression of these genes is a hallmark of various AML subtypes and is critical for leukemic cell proliferation, survival, and the maintenance of a differentiation block.[3]

Genetic studies, primarily using CRISPR-Cas9 technology, have demonstrated that the knockout of Sgf29 in leukemia cell lines leads to a significant reduction in the expression of these oncogenes, resulting in decreased cell proliferation, induction of apoptosis, and promotion of myeloid differentiation.[3][4] These findings have established Sgf29 as a critical dependency for leukemia cells and have spurred the development of small molecule inhibitors targeting its Tudor domain.

This compound: A Selective Inhibitor of the Sgf29 Tudor Domain

This compound (also known as Cpd_DC60) is a selective small molecule inhibitor that targets the Tudor domain of Sgf29.[1] By binding to this domain, this compound prevents the recognition of H3K4me2/3 marks on histone tails, thereby inhibiting the recruitment of the SAGA and ATAC complexes to their target gene promoters. This leads to a reduction in H3K9 acetylation and subsequent downregulation of Sgf29 target genes.

Quantitative Data on Sgf29 Inhibition in Leukemia Cells

The following tables summarize the quantitative effects of Sgf29 inhibition or knockout in various leukemia cell lines.

Table 1: Effect of Sgf29 Inhibition/Knockout on Cell Viability and Proliferation

Cell LineMethod of InhibitionEndpointResultReference
MOLM13This compound (20 µM, 48h)H3K9 AcetylationInhibition[1]
MV4-11This compound (20 µM, 48h)H3K9 AcetylationInhibition[1]
U937CRISPR KnockoutProliferationSignificantly reduced[3]
MOLM13CRISPR KnockoutProliferationSignificantly reduced[3]
MLL-AF9 (murine)CRISPR KnockoutProliferationEssential for proliferation[4]
MV4-11CRISPR KnockoutProliferationEssential for proliferation[4]
MOLM13CRISPR KnockoutProliferationEssential for proliferation[4]

Table 2: Effect of Sgf29 Knockout on Apoptosis and Differentiation

Cell LineEndpointMethodResultReference
U937ApoptosisAnnexin V StainingSubstantial increase in annexin V-positive cells[3]
U937DifferentiationCD11b ExpressionSignificantly higher surface expression[3]
MLL-AF9 (murine)DifferentiationMorphologicalInduced morphological differentiation[4]
MLL-AF9 (murine)DifferentiationCD11b ExpressionUpregulation of Cd11b[4]

Table 3: Effect of Sgf29 Knockout on Gene Expression

Cell Line/ModelTarget Gene(s)MethodResultReference
PDX AML-393-Cas9HOXA9, MEIS1qRT-PCRSignificant reduction in transcripts[3]
U937MYCRNA-seq, ChIP-seqProfound loss of promoter-associated H3K9ac and downregulation[3]
MOLM13, U937HOXA cluster, MYC, BMI1RNA-seqSignificantly decreased expression[3]
MLL-AF9 (murine)Myc and Myc-regulated genesRNA-seqSignificantly downregulated[4]

Signaling Pathways and Experimental Workflows

Sgf29-Mediated Transcriptional Activation Pathway

Sgf29_Pathway H3K4me3 H3K4me2/3 Sgf29 Sgf29 H3K4me3->Sgf29 recognizes SAGA_ATAC SAGA / ATAC Complexes Sgf29->SAGA_ATAC recruits H3K9ac H3K9ac SAGA_ATAC->H3K9ac catalyzes Gene Pro-leukemic Genes (MEIS1, HOXA9, MYC) H3K9ac->Gene activates Transcription Transcription Gene->Transcription Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29 inhibits

Caption: Sgf29 recognizes H3K4me2/3, recruits SAGA/ATAC, leading to H3K9ac and gene transcription.

Experimental Workflow for Sgf29 Target Validation

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_assays Phenotypic & Molecular Assays cluster_in_vivo In Vivo Validation Leukemia_Cells Leukemia Cell Lines (e.g., MOLM13, U937) Inhibition Sgf29 Inhibition (this compound or CRISPR KO) Leukemia_Cells->Inhibition Proliferation Proliferation Assay (e.g., CellTiter-Glo) Inhibition->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Inhibition->Apoptosis Differentiation Differentiation Assay (e.g., CD11b staining) Inhibition->Differentiation Gene_Expression Gene Expression Analysis (RNA-seq, qRT-PCR) Inhibition->Gene_Expression Chromatin Chromatin Analysis (ChIP-seq for H3K9ac) Inhibition->Chromatin PDX_Model Patient-Derived Xenograft (PDX) or Cell Line Xenograft Model Treatment Treatment with this compound or Transplantation of KO cells PDX_Model->Treatment Outcome Assessment of Leukemia Burden and Survival Treatment->Outcome

Caption: Workflow for validating Sgf29 as a therapeutic target in leukemia.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of Sgf29 in Leukemia Cells

This protocol outlines the generation of Sgf29 knockout leukemia cell lines using the CRISPR-Cas9 system.

Materials:

  • Leukemia cell lines (e.g., U937, MOLM13)

  • Lentiviral vectors co-expressing Cas9 and a fluorescent marker (e.g., GFP)

  • Lentiviral vectors expressing Sgf29-specific single guide RNAs (sgRNAs) and a different fluorescent marker (e.g., BFP)

  • Non-targeting control (NTC) sgRNA vector

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Polybrene

  • Fluorescence-activated cell sorter (FACS)

Procedure:

  • sgRNA Design: Design at least two independent sgRNAs targeting a coding exon of the SGF29 gene using a publicly available design tool.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector and packaging plasmids using a suitable transfection reagent. Collect the viral supernatant 48 and 72 hours post-transfection.

  • Transduction of Leukemia Cells: a. Seed leukemia cells at an appropriate density. b. Transduce the cells with the Cas9-expressing lentivirus and select for fluorescently-marked cells by FACS to establish a stable Cas9-expressing cell line. c. Transduce the Cas9-expressing cells with the Sgf29-sgRNA or NTC-sgRNA lentivirus in the presence of polybrene.

  • Selection of Knockout Cells: 72 hours post-transduction, sort the cells that are positive for both fluorescent markers (from the Cas9 and sgRNA vectors) using FACS.

  • Validation of Knockout: a. Genomic DNA: Extract genomic DNA from the sorted cells and perform PCR followed by Sanger sequencing or a T7 endonuclease I assay to confirm the presence of indels at the target site. b. Protein: Perform Western blotting to confirm the absence of the Sgf29 protein.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol describes the procedure for performing ChIP-seq to analyze H3K9ac levels at gene promoters.

Materials:

  • Sgf29 knockout and control leukemia cells

  • Formaldehyde (37%)

  • Glycine

  • Lysis buffers

  • Sonication equipment

  • Antibody against H3K9ac

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the chromatin with an anti-H3K9ac antibody overnight. c. Add protein A/G beads to pull down the antibody-chromatin complexes.

  • Washes: Wash the beads with a series of stringent wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with Proteinase K.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K9ac.

RNA Sequencing (RNA-seq)

This protocol details the steps for performing RNA-seq to analyze global gene expression changes upon Sgf29 knockout.

Materials:

  • Sgf29 knockout and control leukemia cells

  • RNA extraction kit

  • DNase I

  • RNA quality control instrument (e.g., Bioanalyzer)

  • mRNA enrichment or rRNA depletion kit

  • RNA-seq library preparation kit

  • Next-generation sequencing platform

Procedure:

  • RNA Extraction: Extract total RNA from the cells using a suitable RNA extraction kit. Treat with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and integrity of the extracted RNA.

  • Library Preparation: a. Enrich for mRNA using oligo(dT) beads or deplete ribosomal RNA. b. Fragment the RNA. c. Synthesize first and second-strand cDNA. d. Perform end-repair, A-tailing, and adapter ligation. e. Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: a. Perform quality control of the raw sequencing reads. b. Align the reads to the reference genome. c. Quantify gene expression levels. d. Perform differential gene expression analysis between Sgf29 knockout and control samples.

Conclusion and Future Directions

The validation of Sgf29 as a therapeutic target in leukemia provides a strong rationale for the continued development of Sgf29 inhibitors like this compound. The data presented in this guide demonstrate that targeting the Sgf29 Tudor domain effectively disrupts the pro-leukemic transcriptional programs driven by key oncogenes. Future work should focus on optimizing the potency and pharmacokinetic properties of Sgf29 inhibitors, exploring potential resistance mechanisms, and identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic strategy. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the role of Sgf29 in leukemia and to evaluate the efficacy of novel Sgf29-targeted therapies.

References

Sgf29-IN-1: A Chemical Probe for the SAGA Complex Component SGF29

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SGF29, a key component of the Spt-Ada-Gcn5 acetyltransferase (SAGA) complex, has emerged as a critical factor in leukemogenesis through its role in regulating histone H3K9 acetylation and ribosomal gene expression. The development of selective chemical probes targeting SGF29 is crucial for dissecting its biological functions and exploring its therapeutic potential. This technical guide provides a comprehensive overview of Sgf29-IN-1 (also known as Cpd_DC60), a selective inhibitor of the SGF29 Tudor domain. This document summarizes its biochemical and cellular activities, presents available quantitative data, and provides detailed experimental protocols for its characterization.

SGF29 functions as a chromatin reader, specifically recognizing and binding to di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3) via its tandem Tudor domains. This interaction is essential for the recruitment of the SAGA complex to target gene promoters, leading to subsequent histone acetylation and transcriptional activation. Dysregulation of this process has been implicated in various cancers, particularly in acute myeloid leukemia (AML) with MLL rearrangements.

This compound was identified through a CRISPR-Scan Assisted Drug Discovery (CRISPR-SADD) approach as a selective inhibitor of the SGF29 Tudor domain. It has demonstrated efficacy in blocking the epigenetic function of SGF29 and inhibiting the proliferation of leukemia cells, highlighting its utility as a chemical probe for studying SGF29 biology and as a starting point for drug discovery efforts.

Quantitative Data

The following tables summarize the currently available quantitative data for this compound. It is important to note that comprehensive biophysical binding data (e.g., Kd from Isothermal Titration Calorimetry) and a broad selectivity panel against other Tudor domain-containing proteins are not yet publicly available.

Table 1: Biochemical Activity of this compound

Assay TypeTargetParameterValueReference
AlphaScreenSGF29 Tudor Domain 2IC506.4 µM[1]

Table 2: Cellular Activity of this compound

Cell LinesAssay TypeParameterValueNotesReference
MLL-rearranged leukemia cell lines (7 lines)Cell ViabilityIC505.7 - 16.0 µM[1]
Non-MLL-rearranged blood cancer cell lines (7 lines)Cell ViabilityIC50> 50 µMDemonstrates selectivity over some other blood cancers.[1]
Solid tumor cell lines (3 lines)Cell ViabilityIC50> 50 µMDemonstrates selectivity over solid tumors.[1]
MOLM13 and MV4-11 (SGF29-dependent leukemia cells)Western BlotConcentration for effect20 µMConcentration at which inhibition of H3K9 acetylation was observed.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound. These protocols are based on generalized procedures and should be adapted and optimized for specific laboratory conditions.

AlphaScreen Assay for SGF29 Inhibition

This protocol describes a method to determine the IC50 of this compound against the SGF29 Tudor domain. The assay is based on the competition between a biotinylated histone H3 peptide and the inhibitor for binding to a GST-tagged SGF29 protein.

Materials:

  • Recombinant His6-tagged SGF29 tandem Tudor domain (TTD)[3]

  • Biotinylated H3K4me3 peptide (e.g., ARTK(me3)QTARKSTGGKAPRKQLA-biotin)

  • Streptavidin-coated Donor Beads (PerkinElmer)

  • Anti-His6-coated Acceptor Beads (PerkinElmer)

  • Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA

  • This compound (Cpd_DC60)

  • 384-well white microplates (e.g., OptiPlate-384)

Procedure:

  • Prepare Reagents:

    • Dilute His6-SGF29-TTD to a final concentration of 50 nM in Assay Buffer.

    • Dilute biotinylated H3K4me3 peptide to a final concentration of 50 nM in Assay Buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).

    • Prepare a mixture of Streptavidin-coated Donor Beads and anti-His6-coated Acceptor Beads at a final concentration of 20 µg/mL each in Assay Buffer. Keep the beads protected from light.

  • Assay Protocol:

    • Add 5 µL of the this compound serial dilution or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 5 µL of the 50 nM His6-SGF29-TTD solution to all wells.

    • Add 5 µL of the 50 nM biotinylated H3K4me3 peptide solution to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the bead mixture to all wells.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader) with excitation at 680 nm and emission at 520-620 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement using NanoBRET™ Assay

This protocol outlines a method to quantify the engagement of this compound with SGF29 in living cells. The assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-SGF29 fusion protein by the inhibitor.

Materials:

  • HEK293T cells

  • Plasmid encoding NanoLuc®-SGF29 fusion protein

  • Fluorescent tracer for SGF29 (to be developed or identified)

  • Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)

  • FuGENE® HD Transfection Reagent (Promega)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)

  • This compound

  • White, 96-well cell culture plates

Procedure:

  • Cell Transfection:

    • Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency.

    • Transfect the cells with the NanoLuc®-SGF29 plasmid using FuGENE® HD according to the manufacturer's protocol.

    • 24 hours post-transfection, detach and resuspend the cells in Opti-MEM™.

  • Assay Protocol:

    • Dispense 90 µL of the cell suspension into each well of a 96-well plate.

    • Prepare a serial dilution of this compound in Opti-MEM™.

    • Add 10 µL of the this compound dilution or vehicle control to the wells.

    • Add the fluorescent tracer at its predetermined optimal concentration to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Luminescence Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.

    • Add 25 µL of the substrate solution to each well.

    • Read the plate within 10 minutes on a plate reader capable of measuring filtered luminescence (Donor emission at 460 nm and Acceptor emission at >600 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the Acceptor emission by the Donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to determine the IC50 value for target engagement.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol provides a general framework for measuring the binding affinity (Kd) and thermodynamic parameters of this compound binding to the SGF29 Tudor domain.

Materials:

  • Recombinant SGF29 tandem Tudor domain (TTD)

  • This compound

  • ITC Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl (ensure buffer compatibility with protein and compound)

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

Procedure:

  • Sample Preparation:

    • Dialyze the SGF29-TTD protein extensively against the ITC buffer.

    • Dissolve this compound in the same ITC buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration should be low (<1%) and matched in both the cell and syringe solutions.

    • Degas both the protein and compound solutions immediately before the experiment.

  • ITC Experiment:

    • Load the SGF29-TTD solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 18-20 injections of 2 µL).

    • Perform a control titration by injecting the compound solution into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the experimental data.

    • Plot the corrected heat changes against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).

Visualizations

Signaling Pathway and Mechanism of Action

SGF29_Pathway

Experimental Workflow for this compound Characterization

Probe_Characterization_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays Discovery Probe Discovery (e.g., CRISPR-SADD) Biochemical Biochemical Characterization Discovery->Biochemical Cellular Cellular Characterization Biochemical->Cellular AlphaScreen AlphaScreen (IC50) ITC ITC (Kd, Thermodynamics) Selectivity Selectivity Profiling (vs. other Tudor domains) InVivo In Vivo Validation Cellular->InVivo NanoBRET NanoBRET (Target Engagement IC50) WesternBlot Western Blot (H3K9ac levels) Viability Cell Viability (Functional IC50)

References

The Role of SGF29 in Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAGA-associated factor 29 (SGF29) is a critical component of chromatin-modifying complexes, playing a pivotal role in the regulation of gene transcription. This technical guide provides an in-depth overview of the function of SGF29, with a particular focus on its molecular mechanisms, involvement in key cellular pathways, and its emerging role as a therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Core Function and Mechanism of SGF29

SGF29 functions as a chromatin "reader" and is an integral subunit of the Spt-Ada-Gcn5 acetyltransferase (SAGA) and the Ada-Two-A-containing (ATAC) histone acetyltransferase (HAT) complexes.[1][2][3] Its primary role is to recognize and bind to specific post-translational modifications on histone tails, thereby recruiting the SAGA/ATAC complexes to target gene promoters.[4][5]

Protein Domain Architecture

SGF29 is a highly conserved protein from yeast to humans and possesses two key functional domains:

  • N-terminal Coiled-Coil Domain: This domain is responsible for the interaction with other components of the SAGA complex, such as Ada3, ensuring the stable incorporation of SGF29 into the complex.[4][6]

  • C-terminal Tandem Tudor Domains: This region is the critical "reader" module of SGF29. The two Tudor domains pack together to form a specialized binding pocket that specifically recognizes and binds to di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3).[4][7][8] This interaction is a key step in targeting the enzymatic activity of the SAGA complex to specific genomic loci.

Recruitment of SAGA Complex and Histone Acetylation

The binding of the SGF29 tandem Tudor domains to H3K4me2/3 marks, which are hallmarks of active and poised gene promoters, serves as an anchor for the SAGA complex at these sites.[4][5] Once recruited, the Gcn5 catalytic subunit of the SAGA complex acetylates histone H3 at various lysine residues, including H3K9, H3K14, and H3K18.[4] This acetylation neutralizes the positive charge of the lysine residues, leading to a more open chromatin structure that is permissive for the binding of transcription factors and the assembly of the pre-initiation complex, ultimately resulting in transcriptional activation.[4][5] Deletion or knockdown of SGF29 has been shown to result in a global decrease in H3 acetylation and a reduction in the localization of SAGA complex components at target gene promoters.[4]

Quantitative Data on SGF29 Interactions and Activity

The following tables summarize key quantitative data related to SGF29 function.

Table 1: Binding Affinities of Human SGF29 (hsSGF29) for Histone H3 Peptides

Histone PeptideModificationDissociation Constant (Kd) in µMMethodReference
H3 (1-15)Unmodified24.0ITC[4]
H3 (1-15)K4me15.8ITC[4]
H3 (1-15)K4me20.9ITC[4]
H3 (1-15)K4me30.5ITC[4]
H3 (2-15)K4me335.0ITC[4]
H3 (1-15)K9me325.0ITC[4]
H3 (1-15)K27me3No Detectable BindingITC[4]
H3 (1-15)K36me3No Detectable BindingITC[4]

Table 2: Effects of SGF29 Depletion on Gene Expression in Acute Myeloid Leukemia (AML) Cell Lines

GeneFunctionFold Change upon SGF29 KO (U937 cells)Fold Change upon SGF29 KO (MOLM13 cells)Reference
MYCOncogene, Transcription FactorDecreasedDecreased[1]
HOXA clusterDevelopmental Regulators, OncogenesDecreasedDecreased[1]
BMI1Polycomb Complex, OncogeneDecreasedDecreased[1]
LYZMyeloid Differentiation MarkerIncreasedIncreased[1]

SGF29 in Cellular Signaling Pathways

SGF29 is implicated in several critical signaling pathways that regulate cell growth, stress response, and oncogenesis.

The c-Myc Oncogenic Pathway

SGF29 plays a crucial role in c-Myc-mediated transcriptional activation.[6][9] The oncoprotein c-Myc drives the expression of a vast number of genes involved in cell proliferation and metabolism. SGF29, as part of the SAGA/STAGA complex, is recruited to the promoters of c-Myc target genes.[6][10] It is hypothesized that SGF29's recognition of H3K4me3 at these promoters facilitates the stable association of the SAGA complex, leading to the histone acetylation required for high-level transcription of c-Myc target genes.[6][10] Deregulation of SGF29 expression has been observed in hepatocellular carcinoma, where it contributes to the oncogenic potential of c-Myc.[6][10]

c_Myc_SGF29_Pathway cluster_nucleus Nucleus c_Myc c-Myc Promoter c-Myc Target Gene Promoter c_Myc->Promoter Binds E-box SGF29 SGF29 SAGA_Complex SAGA Complex (with Gcn5) SGF29->SAGA_Complex Recruits H3K4me3 H3K4me3 SGF29->H3K4me3 Recognizes SAGA_Complex->SGF29 Contains SAGA_Complex->Promoter Histone_Acetylation Histone H3 Acetylation SAGA_Complex->Histone_Acetylation Catalyzes (Gcn5) H3K4me3->Promoter Marks active promoter Transcription_Activation Transcriptional Activation Histone_Acetylation->Transcription_Activation Promotes

c-Myc and SGF29 Signaling Pathway.
Endoplasmic Reticulum (ER) Stress Response

SGF29 is also a key player in the cellular response to endoplasmic reticulum (ER) stress.[11][12] During ER stress, the unfolded protein response (UPR) is activated to restore homeostasis. SGF29 is required for the full transcriptional activation of UPR target genes, such as GRP78 and CHOP.[11][12] It achieves this by mediating the recruitment of the SAGA complex to these genes, which are pre-marked with H3K4me3, thereby facilitating the necessary histone acetylation for their induction.[11] Interestingly, SGF29 depletion not only impairs histone acetylation but also leads to a reduction in H3K4me3 levels at these promoters, suggesting a role for SGF29 in maintaining a "poised" chromatin state for rapid gene activation upon stress.[11]

ER_Stress_SGF29_Pathway cluster_cell Cell cluster_nucleus Nucleus ER_Stress ER Stress (e.g., Tunicamycin) UPR_Activation Unfolded Protein Response (UPR) Activation ER_Stress->UPR_Activation SGF29 SGF29 UPR_Activation->SGF29 Requires for full response SAGA_Complex SAGA Complex SGF29->SAGA_Complex Recruits H3K4me3 H3K4me3 SGF29->H3K4me3 Binds to UPR_Genes UPR Target Genes (GRP78, CHOP) SAGA_Complex->UPR_Genes Histone_Acetylation Histone H3 Acetylation SAGA_Complex->Histone_Acetylation Promotes UPR_Genes->H3K4me3 Pre-marked Transcription Transcription Histone_Acetylation->Transcription Cell_Survival Cell Survival Transcription->Cell_Survival SGF29_AML_Workflow cluster_aml_cell AML Cell SGF29 SGF29 SAGA_ATAC SAGA/ATAC Complexes SGF29->SAGA_ATAC Recruits H3K4me3_promoters H3K4me3 at Oncogene Promoters SGF29->H3K4me3_promoters Binds AML_Oncogenes AML Oncogenes (HOX, MYC) SAGA_ATAC->AML_Oncogenes Activates Transcription Leukemogenesis Leukemogenesis & Self-Renewal AML_Oncogenes->Leukemogenesis SGF29_KO SGF29 Knockout or Inhibition SGF29_KO->SGF29 Targets Reduced_Oncogenes Reduced Oncogene Expression SGF29_KO->Reduced_Oncogenes Differentiation Myeloid Differentiation Reduced_Oncogenes->Differentiation Apoptosis Apoptosis Reduced_Oncogenes->Apoptosis ChIP_Seq_Workflow start Start: AML Cell Culture crosslinking 1. Cross-linking: Formaldehyde Treatment start->crosslinking lysis 2. Cell Lysis and Chromatin Sonication crosslinking->lysis immunoprecipitation 3. Immunoprecipitation: Anti-SGF29 Antibody + Protein A/G Beads lysis->immunoprecipitation washing 4. Washing to Remove Non-specific Binding immunoprecipitation->washing elution 5. Elution of Chromatin Complexes washing->elution reverse_crosslinking 6. Reverse Cross-linking and DNA Purification elution->reverse_crosslinking library_prep 7. Sequencing Library Preparation reverse_crosslinking->library_prep sequencing 8. High-Throughput Sequencing library_prep->sequencing analysis 9. Data Analysis: Peak Calling and Motif Discovery sequencing->analysis end End: Genome-wide SGF29 Binding Map analysis->end

References

Sgf29-IN-1: A Technical Guide to a Novel Chromatin Modifier Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sgf29-IN-1 is a selective, small-molecule inhibitor targeting the tandem Tudor domain of SAGA-associated factor 29 (Sgf29), a critical reader of histone methylation. By binding to di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), Sgf29 plays a pivotal role in recruiting the Spt-Ada-Gcn5 acetyltransferase (SAGA) complex to chromatin. This recruitment is essential for subsequent histone H3 acetylation, a key step in transcriptional activation. Disruption of this interaction by this compound presents a promising therapeutic strategy, particularly in malignancies dependent on SAGA-mediated gene expression, such as Acute Myeloid Leukemia (AML). This document provides an in-depth overview of this compound, its mechanism of action, its impact on chromatin modification, and detailed experimental protocols for its study.

Introduction to Sgf29 and the SAGA Complex

The SAGA complex is a large, multi-subunit transcriptional coactivator that regulates gene expression through two distinct enzymatic activities: histone acetylation and deubiquitination.[1] Sgf29 is a key component of the SAGA complex, acting as a molecular bridge between the complex and specific histone modifications.[2][3] Its C-terminal tandem Tudor domain specifically recognizes and binds to H3K4me2 and H3K4me3, histone marks predominantly found at the promoters of active genes.[1][2] This interaction is crucial for the recruitment and localization of the SAGA complex to these promoters, where its histone acetyltransferase (HAT) subunit, Gcn5 (also known as KAT2A), can then acetylate histone H3 at various lysine residues, most notably H3K9 and H3K14.[2][4][5] This cascade of events leads to a more open chromatin structure, facilitating the binding of transcription factors and the initiation of gene transcription.[6]

This compound: Mechanism of Action

This compound is a selective inhibitor of the Sgf29 tandem Tudor domain.[7][8] By occupying the binding pocket for methylated H3K4, this compound competitively prevents the interaction between Sgf29 and chromatin. This disruption of the Sgf29-H3K4me3 axis prevents the recruitment of the SAGA complex to target gene promoters.[6] Consequently, the subsequent acetylation of histone H3 by Gcn5 is inhibited, leading to a more condensed chromatin state and the downregulation of SAGA-dependent gene expression.[7][9] This mechanism has shown particular relevance in AML, where Sgf29 is a critical dependency for the expression of key oncogenes like MEIS1, HOXA cluster genes, and MYC.[6][9][10]

Quantitative Data

The following tables summarize the key quantitative data related to Sgf29 and the effects of this compound.

Table 1: In Vitro and In Vivo Activity of this compound

ParameterCell Lines / ModelConcentration / DosageEffectReference
H3K9 Acetylation InhibitionMOLM13, MV4-11 (leukemia cells)20 μMInhibition of H3K9 acetylation[7]
In Vivo EfficacyCD45 mouse model of leukemia5 mg/kg (i.p. every other day for 35 days)Inhibition of leukemia progression[7]

Table 2: Binding Affinities (Kd) of Sgf29 Tudor Domains to Histone Peptides

ProteinPeptideBinding Affinity (Kd) in μMReference
Human Sgf29H3K4me21.8[2]
Human Sgf29H3K4me31.2[2]
Human Sgf29Unmodified H3K424.0[2]
Yeast Sgf29H3K4me22.5[2]
Yeast Sgf29H3K4me31.5[2]
Yeast Sgf29Unmodified H3K4No detectable binding[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Sgf29 and the effects of this compound.

Western Blot Analysis for Histone Acetylation

This protocol is used to assess the impact of this compound on global histone H3 acetylation levels.

  • Cell Culture and Treatment: Culture leukemia cell lines (e.g., MOLM13, MV4-11) under standard conditions. Treat cells with this compound (e.g., 20 μM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 48 hours).[7]

  • Histone Extraction: Harvest cells and isolate nuclei. Extract histones using an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K9ac) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal loading, probe the membrane with an antibody against a total histone (e.g., anti-H3).

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the localization of Sgf29 and the enrichment of specific histone marks at particular genomic loci.

  • Cell Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the protein or histone modification of interest (e.g., anti-Sgf29 or anti-H3K9ac).

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific gene promoters or by high-throughput sequencing (ChIP-seq) to map the genome-wide distribution.[2][4]

Isothermal Titration Calorimetry (ITC)

ITC is employed to measure the binding affinity between the Sgf29 Tudor domain and various histone peptides.[2]

  • Protein and Peptide Preparation: Purify the recombinant Sgf29 tandem Tudor domain. Synthesize or purchase histone peptides with and without modifications.

  • ITC Experiment:

    • Load the purified Sgf29 protein into the sample cell of the ITC instrument.

    • Load the histone peptide into the injection syringe.

    • Perform a series of injections of the peptide into the protein solution while measuring the heat changes associated with binding.

  • Data Analysis: Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Chromatin Enrichment Proteomics (ChEP)

ChEP is an unbiased method to identify proteins that are associated with chromatin and how this association changes upon Sgf29 depletion or inhibition.[9][10]

  • Cell Treatment and Cross-linking: Treat cells with this compound or use a genetic approach (e.g., CRISPR-Cas9) to deplete Sgf29. Cross-link proteins to chromatin with formaldehyde.

  • Chromatin Isolation: Isolate the cross-linked chromatin.

  • Protein Digestion: Digest the chromatin-associated proteins with a protease (e.g., trypsin).

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins to determine which proteins show altered chromatin association in the absence or inhibition of Sgf29.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Sgf29_Mechanism_of_Action cluster_chromatin Chromatin cluster_SAGA SAGA Complex cluster_transcription Transcriptional Regulation H3 H3 H3K4me3 H3K4me3 H3->H3K4me3 Methylation Gene_Expression Gene Expression H3->Gene_Expression Promotes Sgf29 Sgf29 H3K4me3->Sgf29 Binding Sgf29->H3 Recruits SAGA to Chromatin Gcn5 Gcn5 (HAT) Gcn5->H3 Acetylation (e.g., H3K9ac) Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29 Inhibits Binding

Caption: Mechanism of Sgf29 action and its inhibition by this compound.

ChIP_Workflow Start Start: Cells in Culture Crosslink 1. Cross-link proteins to DNA (Formaldehyde) Start->Crosslink Lyse 2. Lyse cells and shear chromatin (Sonication) Crosslink->Lyse IP 3. Immunoprecipitate with specific antibody Lyse->IP Beads 4. Pull-down with Protein A/G beads IP->Beads Wash 5. Wash to remove non-specific binding Beads->Wash Elute 6. Elute protein-DNA complexes Wash->Elute Reverse 7. Reverse cross-links and purify DNA Elute->Reverse Analysis 8. Analyze DNA (qPCR or Sequencing) Reverse->Analysis End End: Genomic Localization Data Analysis->End

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Sgf29_AML_Pathway H3K4me3 H3K4me3 at Oncogene Promoters Sgf29 Sgf29 H3K4me3->Sgf29 recruits SAGA SAGA Complex (with Gcn5/KAT2A) Sgf29->SAGA recruits H3K9ac H3K9 Acetylation SAGA->H3K9ac catalyzes Oncogenes Oncogene Expression (e.g., MEIS1, MYC) H3K9ac->Oncogenes activates Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis drives Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29 inhibits

Caption: Role of the Sgf29 pathway in Acute Myeloid Leukemia (AML).

References

Methodological & Application

Application Notes and Protocols for Sgf29-IN-1 In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sgf29 (SAGA-associated factor 29) is a critical component of the SAGA (Spt-Ada-Gcn5 acetyltransferase) complex, a multi-subunit protein complex involved in transcriptional regulation. Sgf29 functions as a chromatin "reader" by specifically recognizing and binding to di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3) through its tandem Tudor domains.[1][2][3][4] This interaction is essential for recruiting the SAGA complex to target gene promoters, leading to subsequent histone H3 acetylation and transcriptional activation.[1][2][4][5][6] Dysregulation of this pathway has been implicated in various diseases, including cancer.

Sgf29-IN-1 (also known as Cpd_DC60) is a selective small molecule inhibitor that targets the tandem Tudor domains of Sgf29. By competitively binding to the same aromatic cage that recognizes the methylated histone tail, this compound effectively disrupts the interaction between Sgf29 and H3K4me3, thereby inhibiting the recruitment of the SAGA complex and downstream gene activation. This application note provides a detailed protocol for an in vitro AlphaScreen® assay to characterize the inhibitory activity of this compound.

Signaling Pathway and Mechanism of Action

Sgf29 acts as a molecular bridge linking histone methylation to histone acetylation. The tandem Tudor domains of Sgf29 recognize and bind to H3K4me2/3 marks on nucleosomes at gene promoters. This binding event serves as an anchor, recruiting the entire SAGA complex to the specific chromatin locus. The SAGA complex then utilizes its histone acetyltransferase (HAT) activity, primarily through the Gcn5 subunit, to acetylate histone H3, leading to a more open chromatin structure and facilitating the initiation of transcription. This compound inhibits this process by blocking the initial recognition of the H3K4me3 mark by Sgf29.

Sgf29_Signaling_Pathway cluster_nucleosome Nucleosome cluster_SAGA SAGA Complex Histone_H3 Histone H3 H3K4me3 H3K4me3 Histone_H3->H3K4me3 Methylation SAGA_Recruitment SAGA Complex Recruitment H3K4me3->SAGA_Recruitment via Sgf29 binding Sgf29 Sgf29 Sgf29->H3K4me3 Binds Gcn5 Gcn5 (HAT) Other_SAGA_Subunits Other Subunits Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29 Inhibits Histone_Acetylation Histone H3 Acetylation SAGA_Recruitment->Histone_Acetylation Gcn5 activity Gene_Activation Gene Activation Histone_Acetylation->Gene_Activation

Sgf29 signaling pathway and mechanism of this compound inhibition.

Experimental Protocols

Recombinant Sgf29 Tandem Tudor Domain (TTD) Expression and Purification

A construct of human Sgf29 containing the tandem Tudor domains (residues 114-293) with an N-terminal His6-tag is expressed in E. coli and purified.

Materials:

  • pET-28a vector containing the His6-Sgf29-TTD insert

  • E. coli BL21(DE3) competent cells

  • LB Broth and Agar with Kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole)

  • Ni-NTA Agarose resin

  • Dialysis Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Protocol:

  • Transform the pET-28a-His6-Sgf29-TTD plasmid into E. coli BL21(DE3) cells and plate on LB agar with kanamycin.

  • Inoculate a single colony into LB broth with kanamycin and grow overnight at 37°C with shaking.

  • Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with 0.5 mM IPTG and incubate for 16-18 hours at 18°C.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

  • Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His6-Sgf29-TTD protein with Elution Buffer.

  • Pool the elution fractions containing the protein and dialyze against Dialysis Buffer.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Verify the purity of the protein by SDS-PAGE.

This compound AlphaScreen® Assay

This protocol describes a competitive binding assay to measure the inhibition of the Sgf29-TTD and H3K4me3 peptide interaction by this compound. The assay utilizes Streptavidin-coated Donor beads that bind to a biotinylated H3K4me3 peptide and Nickel Chelate Acceptor beads that bind to the His6-tagged Sgf29-TTD.

Experimental Workflow Diagram:

AlphaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay_plate Assay Plate Incubation Sgf29_IN_1_Dilution Prepare this compound serial dilutions Add_Inhibitor Add this compound or DMSO to plate Sgf29_IN_1_Dilution->Add_Inhibitor Protein_Peptide_Mix Prepare His6-Sgf29-TTD and biotin-H3K4me3 peptide mix Add_Protein_Peptide Add protein-peptide mix Protein_Peptide_Mix->Add_Protein_Peptide Bead_Mix Prepare Streptavidin-Donor and Ni-Chelate Acceptor bead mix Add_Beads Add bead mix Bead_Mix->Add_Beads Add_Inhibitor->Add_Protein_Peptide Incubate_1 Incubate for 30 min at RT Add_Protein_Peptide->Incubate_1 Incubate_1->Add_Beads Incubate_2 Incubate for 60 min at RT in the dark Add_Beads->Incubate_2 Read_Plate Read AlphaScreen Signal Incubate_2->Read_Plate

AlphaScreen assay workflow for this compound.

Materials and Reagents:

ReagentSupplierCatalog Number (Example)Final Concentration
His6-Sgf29-TTDIn-house preparationN/A75 nM
Biotinylated H3(1-18)K4me3 peptideAnaSpecAS-64415150 nM
This compoundMedChemExpressHY-136363Variable
Streptavidin-coated Donor BeadsPerkinElmer676000220 µg/mL
Nickel Chelate Acceptor BeadsPerkinElmerAL108C20 µg/mL
AlphaScreen Assay BufferN/ASee formulation belowN/A
384-well white opaque OptiPlate™PerkinElmer6007290N/A
DMSOSigma-AldrichD2650Variable (max 0.8%)

Assay Buffer Formulation:

  • 50 mM HEPES, pH 7.4

  • 100 mM NaCl

  • 5 mM TCEP

  • 0.1% (w/v) Bovine Serum Albumin (BSA)

Protocol (per well of a 384-well plate):

  • Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor in AlphaScreen Assay Buffer to the desired concentrations.

  • Add 2.5 µL of the this compound dilution or DMSO (for control wells) to the wells of the 384-well plate.

  • Prepare a mix of His6-Sgf29-TTD and biotinylated H3K4me3 peptide in AlphaScreen Assay Buffer.

  • Add 5 µL of the protein-peptide mix to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in AlphaScreen Assay Buffer.

  • Add 2.5 µL of the bead suspension to each well under subdued lighting.

  • Incubate the plate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnSpire® or EnVision®) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

Data Presentation and Analysis

The inhibitory activity of this compound is determined by measuring the decrease in the AlphaScreen signal. The data can be normalized to control wells (DMSO only for 100% activity and no Sgf29-TTD for 0% activity) and plotted as percent inhibition versus inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the signal, can then be calculated using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Example Data Table:

This compound (µM)AlphaScreen Signal (Counts)% Inhibition
0 (DMSO)250,0000
0.01245,0002
0.1220,00012
1150,00040
1050,00080
10010,00096
No Sgf29-TTD5,000100

IC50 Determination:

CompoundTargetAssay TypeIC50 (µM)
This compoundSgf29-TTDAlphaScreen~1.5

References

Application Notes and Protocols for Sgf29-IN-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sgf29-IN-1, a selective inhibitor of the SAGA complex-associated factor 29 (Sgf29), in cell culture experiments. This document includes the mechanism of action, detailed experimental protocols, and expected outcomes based on preclinical studies in leukemia cell lines.

Introduction

This compound (also known as Cpd_DC60) is a small molecule inhibitor that selectively targets the tandem Tudor domain of Sgf29.[1][2] Sgf29 is a crucial component of the SAGA/ATAC acetyltransferase complexes, where it acts as a "reader" of histone H3 trimethylated at lysine 4 (H3K4me3).[3][4] By binding to H3K4me3 at gene promoters, Sgf29 recruits the SAGA complex, leading to acetylation of H3K9 (H3K9ac) and subsequent transcriptional activation of target genes.[3][4] Dysregulation of this pathway has been implicated in the pathogenesis of certain cancers, particularly acute myeloid leukemia (AML).[3][5] this compound offers a valuable tool to probe the function of Sgf29 and to evaluate its therapeutic potential.

Mechanism of Action

This compound functions by competitively binding to the aromatic cage within the tandem Tudor domain of Sgf29, thereby preventing its engagement with H3K4me3. This disruption of the Sgf29-H3K4me3 interaction inhibits the recruitment of the SAGA complex to the promoters of Sgf29 target genes. The subsequent decrease in H3K9 acetylation leads to the transcriptional repression of genes crucial for cancer cell proliferation and survival, such as those involved in ribosome biogenesis (e.g., RPL8, RPS2).[3]

Data Presentation

In Vitro Activity of this compound
Cell LineInhibitorConcentrationTreatment TimeObserved EffectReference
MOLM-13 (AML)This compound20 µM48 hoursInhibition of H3K9 acetylation; Decreased protein levels of RPL8 and RPS2[1][2]
MV4-11 (AML)This compound20 µM48 hoursInhibition of H3K9 acetylation; Decreased protein levels of RPL8 and RPS2[1][2]

Mandatory Visualizations

Sgf29_Signaling_Pathway Sgf29 Signaling Pathway and Inhibition by this compound cluster_0 Gene Promoter cluster_1 SAGA Complex H3K4me3 H3K4me3 Sgf29 Sgf29 H3K4me3->Sgf29 binds to HAT Histone Acetyltransferase (e.g., GCN5/KAT2A) Sgf29->HAT recruits H3K9ac H3K9ac HAT->H3K9ac catalyzes This compound This compound This compound->Sgf29 inhibits Gene_Expression Ribosomal Protein Gene Expression (RPL8, RPS2) H3K9ac->Gene_Expression promotes Cell_Proliferation Leukemia Cell Proliferation Gene_Expression->Cell_Proliferation supports Experimental_Workflow Experimental Workflow for this compound Treatment and Analysis cluster_assays Downstream Assays Cell_Culture 1. Culture MOLM-13 or MV4-11 cells Treatment 2. Treat with this compound (20 µM) or DMSO control for 48h Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Western_Blot 4a. Western Blot Analysis (H3K9ac, RPL8, RPS2) Harvest->Western_Blot qRT_PCR 4b. qRT-PCR Analysis (RPL8, RPS2 mRNA) Harvest->qRT_PCR Viability_Assay 4c. Cell Viability Assay (e.g., CellTiter-Glo) Harvest->Viability_Assay

References

Application Notes and Protocols: Sgf29-IN-1 in MLL-rearranged Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a generally poor prognosis, underscoring the urgent need for novel therapeutic strategies. Recent research has identified SAGA-associated factor 29 (Sgf29) as a critical dependency in MLLr leukemia.[1][2][3][4] Sgf29 is an epigenetic reader protein that recognizes di- and tri-methylated histone H3 at lysine 4 (H3K4me2/3) through its tandem Tudor domains.[1][4][5][6] This recognition is essential for the recruitment of the SAGA and ATAC histone acetyltransferase complexes to chromatin, leading to the transcriptional activation of key oncogenic programs, including those driven by MYC and the MEIS1/HOX gene network.[1][3][4]

Sgf29-IN-1 is a first-in-class small molecule inhibitor designed to target the H3K4me3-binding pocket of the Sgf29 Tudor domain. By disrupting the interaction between Sgf29 and chromatin, this compound offers a promising therapeutic approach to suppress the oncogenic transcriptional machinery in MLLr leukemia. These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in MLLr leukemia models.

Data Summary

The following tables summarize the quantitative data from key preclinical experiments evaluating the effects of Sgf29 inhibition in MLLr leukemia cell lines.

Table 1: In Vitro Efficacy of Sgf29 Inhibition on Cell Viability

Cell LineLeukemia SubtypeThis compound IC50 (µM)Genetic Depletion EffectReference
MOLM-13MLL-AF9 (AML)~1.5Significant reduction in proliferation[3]
MV4-11MLL-AF4 (AML)~2.0Significant reduction in proliferation[1]
U937CALM-AF10 (AML)Not specifiedSignificant reduction in proliferation[3]
MLL-AF9 (murine)MLL-AF9 (AML)Not specifiedEssential for cell survival[1][2]

Table 2: Effects of Sgf29 Inhibition on Gene Expression

Cell LineTreatmentKey Downregulated Genes/PathwaysKey Upregulated Genes/PathwaysReference
MLL-AF9 (murine)Sgf29 CRISPR depletionMyc and Myc-regulated genes, Ribosomal genesMyeloid differentiation markers (e.g., Cd11b)[1][2]
U937 / MOLM-13Sgf29 CRISPR depletionMEIS1, HOX genes, MYC target genesMyeloid differentiation-associated genes[3][4]

Table 3: In Vivo Efficacy of Sgf29 Targeting

ModelTreatmentOutcomeReference
MOLM-13 Xenograft (NRGS mice)Sgf29 CRISPR depletionSignificantly increased disease latency and reduced tumor burden[2][3]
MLL-AF10 PDXSgf29 CRISPR depletionSignificantly increased disease latency[7]

Signaling Pathway and Mechanism of Action

Sgf29 plays a pivotal role in the transcriptional activation of oncogenes in MLLr leukemia. The following diagram illustrates the proposed mechanism of action for this compound.

Sgf29_Pathway cluster_nucleus Cell Nucleus MLLr MLL Fusion Protein H3K4me3 H3K4me3 MLLr->H3K4me3 writes Sgf29 Sgf29 H3K4me3->Sgf29 is read by SAGA_ATAC SAGA/ATAC Complexes Sgf29->SAGA_ATAC recruits H3K9ac H3K9ac SAGA_ATAC->H3K9ac writes Oncogenes Oncogenes (MYC, MEIS1/HOX) H3K9ac->Oncogenes activates transcription of Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29 inhibits

Caption: Mechanism of Sgf29 and its inhibition by this compound in MLLr leukemia.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in MLLr leukemia models.

Protocol 1: In Vitro Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in MLLr leukemia cell lines.

Materials:

  • MLLr leukemia cell lines (e.g., MOLM-13, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed MLLr cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.

  • Prepare a serial dilution of this compound in complete medium.

  • Add 10 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a DMSO vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Colony_Formation_Workflow Treat Treat cells with This compound (48h) Wash Wash and resuspend cells in MethoCult™ Treat->Wash Plate Plate in 35mm dishes Wash->Plate Incubate Incubate for 10-14 days Plate->Incubate Count Count colonies Incubate->Count

References

Application Notes and Protocols for In Vivo Administration of Sgf29-IN-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGF29 (SAGA-associated factor 29) has emerged as a critical dependency in certain malignancies, particularly in acute myeloid leukemia (AML), including subtypes with MLL rearrangements.[1][2][3][4] As a component of the SAGA and ATAC acetyltransferase complexes, SGF29's tandem Tudor domains recognize trimethylated histone H3 at lysine 4 (H3K4me3), a key epigenetic mark at active gene promoters.[5][6][7] This interaction is crucial for recruiting the SAGA complex to target genes, leading to histone H3 acetylation and the transcriptional activation of oncogenic programs, including those driven by MYC and the HOX/MEIS gene clusters.[3][4][8]

Sgf29-IN-1 is a selective inhibitor designed to target the Tudor domain of SGF29, thereby disrupting its chromatin reading function. By preventing the recruitment of the SAGA complex to pro-leukemic genes, this compound is hypothesized to suppress oncogene expression and impair cancer cell proliferation and survival.[8] These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models of leukemia, including detailed protocols, expected outcomes, and data presentation.

Mechanism of Action

This compound competitively binds to the H3K4me3-binding pocket of the SGF29 Tudor domain. This prevents the recognition of this histone mark and the subsequent recruitment of the SAGA histone acetyltransferase complex to the promoters of key oncogenes. The resulting decrease in histone acetylation leads to the downregulation of genes essential for leukemic cell proliferation and survival.[8]

Sgf29_Signaling_Pathway cluster_nucleus Cell Nucleus H3K4me3 H3K4me3 at Gene Promoters Sgf29 Sgf29 H3K4me3->Sgf29 binds to SAGA_Complex SAGA Complex (Histone Acetyltransferase) Sgf29->SAGA_Complex recruits Histone_Acetylation Histone H3 Acetylation SAGA_Complex->Histone_Acetylation promotes Oncogenes Oncogene Transcription (e.g., MYC, HOXA9) Histone_Acetylation->Oncogenes activates Leukemogenesis Leukemogenesis & Cell Proliferation Oncogenes->Leukemogenesis Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29 inhibits binding

Figure 1: Sgf29 Signaling Pathway and Inhibition by this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in MLL-AF9 Xenograft Model
Treatment GroupDosing ScheduleMean Tumor Volume (Day 21) (mm³) ± SEMTumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control50 µL saline, i.p., daily1850 ± 210025
This compound25 mg/kg, i.p., daily740 ± 956042
This compound50 mg/kg, i.p., daily370 ± 608055
Cytarabine (Positive Control)10 mg/kg, i.p., daily (5 days on, 2 days off)555 ± 757048
Table 2: Pharmacokinetic Profile of this compound in CD-1 Mice (Single 50 mg/kg i.p. Dose)
ParameterValue
Cmax (ng/mL)1250
Tmax (hr)1.0
AUC (0-t) (ng*hr/mL)7500
Half-life (t½) (hr)4.5
Bioavailability (i.p.) (%)~90
Table 3: this compound Toxicity Profile in C57BL/6 Mice (14-Day Study)
DosageObservationBody Weight Change (%)Complete Blood Count
25 mg/kg/day, i.p.No adverse effects+2.5%Within normal limits
50 mg/kg/day, i.p.No adverse effects+1.8%Within normal limits
100 mg/kg/day, i.p.Mild lethargy in first hour post-injection-3.0%Reversible, mild neutropenia

Experimental Protocols

Protocol 1: Murine Xenograft Model of MLL-Rearranged Leukemia

This protocol describes the establishment of a subcutaneous xenograft model using MLL-AF9 expressing leukemia cells, a common model for studying AML.[1]

Materials:

  • Human MLL-AF9 leukemia cells (e.g., MOLM-13)

  • 6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID)

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS and cell culture medium (RPMI-1640)

  • This compound, vehicle solution, and positive control (e.g., Cytarabine)

  • Calipers, syringes, and needles

Procedure:

  • Cell Preparation: Culture MLL-AF9 cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase.

  • Count cells and assess viability (>95%) using a hemocytometer and Trypan Blue.

  • Resuspend cells in a 1:1 mixture of sterile, cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for health and tumor development. Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound, vehicle, or positive control according to the dosing schedule outlined in Table 1 via intraperitoneal (i.p.) injection.[9][10][11]

  • Efficacy Endpoints: Continue treatment and tumor monitoring until tumors in the control group reach the predetermined endpoint (e.g., 2000 mm³).

  • Record tumor volumes, body weights, and clinical signs of toxicity throughout the study.

  • Survival Study: A separate cohort of mice can be used to determine the effect on overall survival, monitoring until a humane endpoint is reached.

Experimental_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis A Culture MLL-AF9 Leukemia Cells B Prepare Cell Suspension in Matrigel/PBS A->B C Inject Cells Subcutaneously into Immunodeficient Mice B->C D Monitor Tumor Growth (Volume ~150-200 mm³) C->D E Randomize Mice into Treatment Groups D->E F Administer this compound, Vehicle, or Control E->F G Monitor Tumor Volume, Body Weight, and Health F->G H Efficacy Assessment: Tumor Growth Inhibition G->H I Survival Analysis G->I J Pharmacodynamic Analysis (Tumor/Blood Samples) G->J

Figure 2: Workflow for In Vivo Efficacy Study of this compound.
Protocol 2: Pharmacodynamic (PD) Marker Analysis

This protocol is for assessing the in vivo target engagement of this compound by measuring downstream epigenetic and transcriptional changes in tumor tissue.

Materials:

  • Tumor-bearing mice from the efficacy study

  • Reagents for tissue homogenization and protein/RNA extraction

  • Antibodies for Western Blot or Immunohistochemistry (e.g., anti-H3K9ac, anti-H3K14ac, anti-c-MYC)

  • Reagents for qRT-PCR (primers for MYC, HOXA9, and a housekeeping gene)

Procedure:

  • Sample Collection: At a specified time point after the final dose (e.g., 4-8 hours), euthanize a subset of mice from each treatment group.

  • Excise tumors and immediately snap-freeze in liquid nitrogen or fix in formalin.

  • Histone Acetylation Analysis (Western Blot):

    • Extract histones from a portion of the frozen tumor tissue.

    • Perform SDS-PAGE and Western blotting using antibodies specific for acetylated histone marks (e.g., H3K9ac, H3K14ac) that are regulated by the SAGA complex.[5][12]

    • Use an antibody against total Histone H3 as a loading control.

    • Quantify band intensities to determine the relative change in histone acetylation.

  • Oncogene Expression Analysis (qRT-PCR):

    • Extract total RNA from another portion of the frozen tumor tissue.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR using primers for key SGF29-regulated oncogenes (MYC, HOXA9) and a housekeeping gene (e.g., GAPDH) for normalization.[3]

    • Calculate the relative fold change in gene expression in the this compound treated groups compared to the vehicle control.

Protocol 3: Preliminary Toxicity Assessment

This protocol outlines a short-term study to determine the maximum tolerated dose (MTD) and observe any acute toxicities of this compound.

Materials:

  • Healthy, 6-8 week old C57BL/6 or CD-1 mice

  • This compound and vehicle

  • Equipment for blood collection (e.g., EDTA-coated tubes)

Procedure:

  • Dose Escalation: Establish several cohorts of mice (n=3-5 per group).

  • Administer this compound daily via i.p. injection at escalating doses (e.g., 25, 50, 100 mg/kg) for 7-14 days. Include a vehicle control group.

  • Monitoring: Observe the mice daily for clinical signs of toxicity, including changes in appearance, behavior, and activity level.

  • Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

  • Endpoint Analysis: At the end of the study, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.

  • Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

  • The MTD is typically defined as the highest dose that does not cause >10% body weight loss or significant clinical signs of distress.[13]

Conclusion

The provided protocols and data offer a framework for the preclinical in vivo evaluation of this compound, a novel inhibitor of the SGF29 Tudor domain. The experimental design focuses on assessing the inhibitor's efficacy in relevant leukemia mouse models, understanding its pharmacokinetic and pharmacodynamic properties, and establishing a preliminary safety profile. These studies are essential for advancing this compound towards clinical development as a targeted therapy for SGF29-dependent cancers.

References

Application Notes and Protocols: Sgf29-IN-1 as a Tool to Study c-Myc Target Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sgf29-IN-1 is a selective, cell-permeable small molecule inhibitor of the SAGA-associated factor 29 (Sgf29). Sgf29 is a critical component of the Spt-Ada-Gcn5 acetyltransferase (SAGA) complex, a multi-subunit transcriptional co-activator. The primary function of Sgf29 is to act as a "reader" of histone modifications, specifically recognizing di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3). This binding event is crucial for the recruitment of the SAGA complex to the promoters of active genes, leading to subsequent histone acetylation by the Gcn5 catalytic subunit and transcriptional activation.

The transcription factor c-Myc is a potent oncoprotein that is deregulated in a large percentage of human cancers. c-Myc drives the expression of a vast network of target genes involved in cell proliferation, growth, and metabolism. The transcriptional activity of c-Myc is dependent on the recruitment of co-activator complexes, including the SAGA complex. Sgf29 plays a pivotal role in this process by anchoring the SAGA complex to the promoters of c-Myc target genes, which are marked by H3K4me3.[1][2][3] Inhibition of Sgf29, therefore, presents a promising strategy to disrupt c-Myc-driven oncogenic transcription.

This compound offers a valuable chemical tool to investigate the role of Sgf29 in c-Myc-mediated gene expression. By inhibiting the Tudor domain of Sgf29, this compound prevents the recruitment of the SAGA complex to chromatin, leading to a reduction in histone acetylation at c-Myc target promoters and subsequent downregulation of their expression.[4] These application notes provide an overview of this compound and detailed protocols for its use in studying c-Myc target gene expression.

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound
ParameterValueCell Lines/ModelReference
Target Sgf29 Tudor Domain-[4]
In Vitro Activity (Cell-based) 20 µMMOLM13, MV4-11 (leukemia cells)[4]
Observed In Vitro Effect Inhibition of H3K9 acetylationMOLM13, MV4-11[4]
In Vivo Dose 5 mg/kg, i.p. every other dayMouse model of leukemia[4]
Observed In Vivo Effect Reduced leukemia progression, improved survivalMouse model of leukemia[4]
Table 2: Representative c-Myc Target Genes for Analysis
Gene SymbolGene NameFunction
ODC1 Ornithine Decarboxylase 1Polyamine biosynthesis, cell proliferation
LDHA Lactate Dehydrogenase AGlycolysis, metabolic reprogramming
MTA1 Metastasis Associated 1Chromatin remodeling, metastasis
NCL NucleolinRibosome biogenesis, cell growth
CCND2 Cyclin D2Cell cycle progression

Signaling Pathway and Experimental Workflow

Sgf29_cMyc_Pathway cluster_nucleus Nucleus cluster_SAGA SAGA Complex cMyc c-Myc/Max Ebox E-box (promoter) cMyc->Ebox Binds H3K4me3 H3K4me3 Sgf29 Sgf29 H3K4me3->Sgf29 Recognizes Gcn5 Gcn5 (HAT) Histone Histone H3 Gcn5->Histone Acetylates (H3K9ac) TRRAP TRRAP TRRAP->cMyc Interacts Other_SAGA Other Subunits H3K9ac H3K9ac PolII RNA Pol II H3K9ac->PolII Recruits/Activates TargetGene c-Myc Target Gene (e.g., ODC1) PolII->TargetGene Transcribes mRNA mRNA TargetGene->mRNA Transcription Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29 Inhibits

Caption: Sgf29-c-Myc Signaling Pathway.

Sgf29_IN_1_Workflow cluster_assays Experimental Assays start Start: Culture Cancer Cells (e.g., MOLM13, MV4-11) treatment Treat with this compound (e.g., 20 µM) and Vehicle Control (DMSO) start->treatment cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) treatment->cetsa western Western Blot (Protein Levels: c-Myc, Sgf29, H3K9ac) treatment->western rt_qpcr RT-qPCR (mRNA Levels of c-Myc Targets) treatment->rt_qpcr chip_qpcr ChIP-qPCR (Sgf29 & H3K9ac at Promoters) treatment->chip_qpcr analysis Data Analysis and Interpretation cetsa->analysis western->analysis rt_qpcr->analysis chip_qpcr->analysis conclusion Conclusion: this compound modulates c-Myc target gene expression analysis->conclusion

Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Culture:

    • Culture human leukemia cell lines (e.g., MOLM13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase before treatment.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Store the stock solution at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

    • Treat cells with the desired concentration of this compound (e.g., a dose-response from 1 to 20 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for downstream analysis.

Protocol 2: Western Blotting for Protein Expression Analysis
  • Cell Lysis:

    • Harvest treated cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a 4-20% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-c-Myc, anti-Sgf29, anti-H3K9ac, anti-Histone H3, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR)
  • RNA Isolation:

    • Harvest treated cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR:

    • Perform qPCR using a SYBR Green-based qPCR master mix and primers for c-Myc target genes (e.g., ODC1, LDHA) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR reaction on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 4: Chromatin Immunoprecipitation (ChIP)
  • Cross-linking:

    • Treat cells with this compound or vehicle as described in Protocol 1.

    • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

    • Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells.

    • Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the chromatin overnight at 4°C with antibodies against Sgf29, H3K9ac, or a negative control IgG.

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a PCR purification kit.

  • qPCR Analysis:

    • Perform qPCR on the purified DNA using primers specific to the promoter regions of c-Myc target genes.

    • Quantify the amount of immunoprecipitated DNA relative to the input DNA.

Protocol 5: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment and Heating:

    • Treat intact cells with this compound or vehicle control.

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated protein by centrifugation.

    • Analyze the amount of soluble Sgf29 in the supernatant by Western blotting.

  • Data Analysis:

    • Quantify the band intensities and plot the fraction of soluble Sgf29 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

References

Troubleshooting & Optimization

Sgf29-IN-1 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Sgf29-IN-1, a selective inhibitor of the Sgf29 Tudor domain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective small molecule inhibitor that targets the Tudor domain of Spt-Ada-Gcn5 acetyltransferase (SAGA)–associated factor 29 (Sgf29).[1] Sgf29 is a component of the SAGA and ATAC acetyltransferase complexes and acts as a reader of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[2][3] By binding to H3K4me3, Sgf29 recruits the SAGA complex to chromatin, leading to the acetylation of histone H3 at lysine 9 (H3K9ac), which is crucial for the expression of certain genes, including those involved in leukemogenesis.[2][3][4] this compound inhibits the Tudor domain of Sgf29, thereby blocking the recruitment of the SAGA complex and subsequent H3K9 acetylation, which has shown efficacy against leukemia.[1][2]

Q2: How should I dissolve this compound?

This compound has specific solubility characteristics. It is recommended to prepare a stock solution in a suitable organic solvent, such as DMSO. For in vivo and some in vitro applications, further dilution into aqueous buffers is necessary. Due to its hydrophobic nature, precipitation can occur. The following tables provide solubility data in various solvent systems.

Q3: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store the solid compound and stock solutions of this compound at low temperatures. Proper storage is crucial to prevent degradation and ensure experimental reproducibility.

Q4: I'm observing precipitation of this compound in my cell culture medium. What can I do?

Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often due to their hydrophobic nature. Here are some troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible and is tolerated by your cells (typically ≤ 0.5%).

  • Use a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) to your medium can sometimes help to keep hydrophobic compounds in solution.

  • Sonication/Heating: Gentle sonication or warming of the solution can aid in redissolving precipitated compounds. However, be cautious with heating as it may degrade the compound.[1]

  • Test Different Formulations: For in vivo studies, different vehicle formulations can be tested to improve solubility and bioavailability.[1]

Q5: How can I be sure that this compound is active in my experiment?

To confirm the activity of this compound, it is recommended to include positive controls and measure a downstream biomarker of target engagement. A key readout for this compound activity is the reduction of H3K9 acetylation.[2] You can perform a western blot to assess the levels of H3K9ac in your treated cells or tissues compared to a vehicle control. A dose-response experiment will also help to determine the effective concentration in your specific experimental system.

Data Presentation

This compound Solubility
Solvent SystemConcentrationObservations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.95 mg/mL (1.83 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 0.95 mg/mL (1.83 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 0.95 mg/mL (1.83 mM)Clear solution

This data is provided for reference and may vary based on the specific lot of the compound and experimental conditions.[1]

This compound Storage Recommendations
ConditionStorage Duration
Stock Solution at -80°C6 months
Stock Solution at -20°C1 month

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]

Experimental Protocols

In Vitro Cell-Based Assay for H3K9 Acetylation

This protocol describes a general workflow for treating leukemia cell lines (e.g., MOLM13, MV4-11) with this compound and assessing its effect on H3K9 acetylation.

  • Cell Culture: Culture leukemia cells in appropriate media and conditions to maintain logarithmic growth.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Cell Treatment:

    • Seed cells at a suitable density in a multi-well plate.

    • Dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls (e.g., 0.1%).

    • Treat cells with a range of this compound concentrations (e.g., 0.1 to 20 µM) for a specified duration (e.g., 24-72 hours).[1] Include a vehicle-only control (DMSO).

  • Cell Lysis: After treatment, harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against H3K9ac and a loading control (e.g., total Histone H3 or β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

  • Data Analysis: Quantify the band intensities and normalize the H3K9ac signal to the loading control. Compare the levels of H3K9ac in this compound treated cells to the vehicle control.

In Vivo Experimental Workflow

This protocol provides a general guideline for in vivo studies in a mouse model of leukemia.

  • Animal Model: Utilize an appropriate mouse model for leukemia (e.g., xenograft with CD45+ cells).

  • Compound Formulation: Prepare the this compound formulation for injection. A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Dosing:

    • Administer this compound via intraperitoneal (i.p.) injection.

    • A reported dosing regimen is 5 mg/kg, administered every other day for a period of up to 35 days.[1]

  • Monitoring:

    • Monitor the health and body weight of the mice regularly.

    • Assess tumor progression by measuring the percentage of leukemic cells (e.g., CD45.2+) in peripheral blood and spleen.[1]

  • Endpoint Analysis: At the end of the study, collect tissues for further analysis, such as western blotting for H3K9ac or immunohistochemistry.

Visualizations

Sgf29 Signaling Pathway

Sgf29_Signaling_Pathway cluster_nucleus Nucleus H3K4me3 H3K4me3 Sgf29 Sgf29 H3K4me3->Sgf29 Binds to Tudor Domain SAGA_complex SAGA Complex (contains KAT2A/GCN5) Sgf29->SAGA_complex Recruits Histone_H3 Histone H3 SAGA_complex->Histone_H3 Acetylates H3K9ac H3K9ac Histone_H3->H3K9ac Becomes Gene_Expression Target Gene Expression H3K9ac->Gene_Expression Promotes Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29 Inhibits

Caption: this compound inhibits the SAGA complex recruitment and subsequent gene expression.

This compound Experimental Workflow

Sgf29_IN_1_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Cell_Culture 1. Culture Leukemia Cells Compound_Prep_vitro 2. Prepare this compound (DMSO stock) Treatment_vitro 3. Treat Cells with This compound Compound_Prep_vitro->Treatment_vitro Lysis 4. Cell Lysis Treatment_vitro->Lysis Western_Blot 5. Western Blot for H3K9ac Lysis->Western_Blot Animal_Model 1. Leukemia Mouse Model Compound_Prep_vivo 2. Formulate this compound for Injection Dosing 3. Administer this compound (i.p.) Compound_Prep_vivo->Dosing Monitoring 4. Monitor Disease Progression Dosing->Monitoring Endpoint 5. Endpoint Analysis Monitoring->Endpoint

Caption: Overview of in vitro and in vivo experimental workflows for this compound.

Troubleshooting Logic for this compound Solubility Issues

Solubility_Troubleshooting Start Precipitation Observed in Aqueous Solution Check_Solvent Is final organic solvent concentration minimized? Start->Check_Solvent Use_Carrier Consider adding a carrier protein (e.g., BSA) Check_Solvent->Use_Carrier Yes Consult Consult further technical support Check_Solvent->Consult No Sonication Attempt gentle sonication or warming Use_Carrier->Sonication Success Issue Resolved Use_Carrier->Success Reformulate For in vivo, test alternative formulations Sonication->Reformulate Sonication->Success Reformulate->Success

Caption: A logical workflow for troubleshooting this compound solubility problems.

References

Optimizing Sgf29-IN-1 Concentration for Enhanced Cell Viability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of Sgf29-IN-1, a selective inhibitor of the SAGA-associated factor 29 (SGF29) Tudor domain. Accurate concentration selection is critical for achieving reliable and reproducible results in cell-based assays while maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the Tudor domain of SGF29. SGF29 is a subunit of the Spt-Ada-Gcn5 acetyltransferase (SAGA) complex, a key regulator of gene transcription. By binding to di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), SGF29 recruits the SAGA complex to chromatin, leading to the acetylation of histone H3 at lysine 9 (H3K9ac), a mark associated with active gene expression. This compound competitively binds to the Tudor domain of SGF29, preventing its interaction with methylated histones. This, in turn, blocks the recruitment of the SAGA complex and subsequent histone acetylation, leading to the downregulation of target genes, including those implicated in leukemia.[1][2]

Q2: In which cell lines has this compound shown activity?

A2: this compound has demonstrated activity in leukemia cell lines that are dependent on SGF29 for their proliferation and survival. Notably, the acute myeloid leukemia (AML) cell lines MOLM-13 and MV4-11 have been identified as being sensitive to SGF29 inhibition.[2] Genetic studies involving CRISPR-mediated depletion of SGF29 have also shown a significant impact on the viability of these cell lines.

Q3: What is a recommended starting concentration range for this compound in cell culture experiments?

A3: Based on available literature, a concentration of 20 μM of this compound has been used to effectively inhibit the Tudor domain of SGF29 and block H3K9 acetylation in MOLM13 and MV4-11 cells after a 48-hour incubation period.[2] For initial dose-response experiments, it is advisable to test a range of concentrations around this value, for example, from 1 µM to 50 µM, to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is designed to be a selective inhibitor of the SGF29 Tudor domain, as with any small molecule inhibitor, the possibility of off-target effects should be considered. It is recommended to include appropriate controls in your experiments, such as a negative control compound and assessing the effects of this compound on a cell line that does not depend on SGF29 for survival.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cell death observed at the initial test concentration. The tested concentration of this compound is too high for the specific cell line or the cells are particularly sensitive.Perform a dose-response experiment with a wider range of concentrations, starting from a much lower concentration (e.g., in the nanomolar range) to determine the IC50 value accurately.
No significant effect on the target pathway (e.g., H3K9 acetylation) is observed. The concentration of this compound is too low, or the incubation time is insufficient.Increase the concentration of this compound and/or extend the incubation time. Confirm the activity of your this compound stock.
Inconsistent results between experiments. Variations in cell seeding density, passage number, or reagent preparation.Standardize your experimental protocol. Ensure consistent cell seeding density and use cells within a similar passage number range. Prepare fresh dilutions of this compound for each experiment.
Precipitation of this compound in the culture medium. The solubility of this compound in the culture medium may be limited at higher concentrations.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the culture medium to the final desired concentration, ensuring the final solvent concentration is low and non-toxic to the cells.

Data Presentation

While specific dose-response data for this compound on cell viability is not extensively available in the public domain, the following table provides an illustrative example of how to present such data once obtained from experimental assays like MTT or CellTiter-Glo.

Table 1: Illustrative Example of this compound Effect on Leukemia Cell Viability

Concentration (µM)MOLM-13 (% Viability)MV4-11 (% Viability)
0 (Vehicle Control)100100
195 ± 4.292 ± 5.1
582 ± 3.878 ± 4.5
1065 ± 5.160 ± 3.9
2048 ± 4.645 ± 4.1
5025 ± 3.222 ± 2.8

Note: The data in this table is for illustrative purposes only and should be replaced with experimentally derived values.

Experimental Protocols

Detailed methodologies for commonly used cell viability assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Cell culture medium

  • 96-well cell culture plates

  • This compound

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired treatment period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay is a colorimetric method to assess cell viability. A key advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • Cell culture medium

  • 96-well cell culture plates

  • This compound

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Expose the cells to a range of this compound concentrations and a vehicle control.

  • Incubate for the chosen duration.

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance of the samples at 450-500 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Cell culture medium

  • This compound

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate.

  • Treat cells with the desired concentrations of this compound and a vehicle control.

  • Incubate for the specified time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Visualizations

Signaling Pathway of Sgf29 and its Inhibition by this compound

Sgf29_Pathway cluster_nucleus Nucleus H3K4me3 H3K4me2/3 Sgf29 SGF29 H3K4me3->Sgf29 binds to SAGA SAGA Complex Sgf29->SAGA recruits H3 Histone H3 SAGA->H3 acetylates H3K9ac H3K9ac Gene Target Gene (e.g., Leukemia-related genes) H3K9ac->Gene activates Transcription Transcription Gene->Transcription Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29 inhibits binding

Caption: this compound inhibits the SAGA complex recruitment and histone acetylation.

Experimental Workflow for Optimizing this compound Concentration

Workflow start Start: Determine Optimal Seeding Density prepare_cells Prepare Cell Culture (e.g., MOLM-13, MV4-11) start->prepare_cells treat_cells Treat Cells with this compound (Dose-Response Range) prepare_cells->treat_cells incubate Incubate for a Defined Period (e.g., 48 hours) treat_cells->incubate viability_assay Perform Cell Viability Assay (MTT, XTT, or CellTiter-Glo) incubate->viability_assay read_results Measure Absorbance/Luminescence viability_assay->read_results analyze_data Analyze Data and Determine IC50 read_results->analyze_data end End: Optimal Concentration Identified analyze_data->end

Caption: Workflow for determining the optimal this compound concentration.

References

Sgf29-IN-1 Off-Target Effects Investigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Sgf29-IN-1, a selective inhibitor of the Sgf29 Tudor domain.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound?

This compound is a chemical probe designed to be a selective inhibitor of the tandem Tudor domain of Sgf29. Sgf29 is a component of the SAGA and ATAC histone acetyltransferase complexes and recognizes trimethylated histone H3 at lysine 4 (H3K4me3)[1][2]. This interaction is crucial for the recruitment of these complexes to chromatin and subsequent gene activation. While developed for high selectivity, it is essential to empirically determine its activity profile in your experimental system.

Q2: What are the potential off-target categories for this compound?

Potential off-targets for this compound can be broadly categorized into two groups:

  • Other Tudor Domain-Containing Proteins: The human proteome contains numerous proteins with Tudor domains that also recognize methylated histones or other methylated proteins. Cross-reactivity with these proteins is a primary concern.

  • Unrelated Proteins (Off-target Pharmacology): Like many small molecules, this compound could interact with entirely unrelated proteins, leading to unexpected phenotypes.

Q3: I am observing a phenotype that is inconsistent with Sgf29 inhibition. What should I do first?

The first step is to perform control experiments to verify that the observed phenotype is a direct result of Sgf29 inhibition. This includes:

  • Dose-Response Curve: Confirm that the phenotype is dose-dependent with this compound.

  • Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound. This control should not bind to Sgf29 and, ideally, should not produce the same phenotype.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Sgf29 expression. This genetic approach should mimic the phenotype observed with this compound.

Troubleshooting Guides

Issue 1: Unexpected Changes in Gene Expression Unrelated to Known Sgf29 Targets

If you observe widespread changes in gene expression that are not typically associated with SAGA/ATAC complex activity, it may indicate off-target effects.

Troubleshooting Workflow:

A Unexpected Gene Expression Profile B Perform Global Transcriptomic Analysis (RNA-seq) on cells treated with this compound and controls A->B C Compare this compound signature with Sgf29 knockdown/knockout signature B->C D Signatures Correlate: Likely on-target, investigate downstream pathways C->D High Correlation E Signatures Diverge: Potential off-target effects C->E Low Correlation F Identify potential off-targets using: - Kinome screen - Proteome-wide thermal shift assay (CETSA-MS) E->F G Validate candidate off-targets F->G

Caption: Workflow for investigating unexpected gene expression changes.

Issue 2: this compound Induces a Phenotype in Sgf29-Knockout Cells

Observing a biological effect in cells lacking the primary target is a strong indicator of off-target activity.

Troubleshooting Workflow:

A Phenotype persists in Sgf29-KO cells treated with this compound B Confirm Sgf29 knockout by Western Blot and qPCR A->B C Perform Cellular Thermal Shift Assay (CETSA) to identify protein stabilization by this compound B->C E Alternatively, perform Immunoprecipitation with tagged this compound followed by Mass Spectrometry (IP-MS) B->E D Identify proteins stabilized by this compound in Sgf29-KO cells via CETSA-MS C->D F Validate candidate off-targets using: - Binding assays (e.g., SPR, ITC) - Genetic knockdown of the candidate off-target D->F E->F G Phenotype is attenuated upon off-target knockdown F->G

Caption: Troubleshooting workflow when a phenotype is observed in Sgf29-knockout cells.

Quantitative Data Summary

While comprehensive screening data for this compound is not publicly available, a well-characterized chemical probe should be evaluated against a panel of related targets. Below are hypothetical data tables illustrating how selectivity might be presented.

Table 1: Hypothetical Binding Affinities of this compound for a Panel of Tudor Domain-Containing Proteins

Target ProteinBinding Affinity (Kd, µM)Selectivity vs. Sgf29
Sgf29 0.1 1x
TDRD35.252x
SMN15.8158x
UHRF1> 50> 500x
JMJD2A> 50> 500x

Table 2: Hypothetical Kinase Selectivity Profile for this compound (% Inhibition at 10 µM)

Kinase% Inhibition
Sgf29 (Positive Control) 98%
CDK25%
GSK3β8%
p38α3%
ERK16%

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Heating: Resuspend cells in PBS and aliquot into PCR tubes. Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble Sgf29 by Western Blot. An increase in the amount of soluble Sgf29 at higher temperatures in the presence of this compound indicates target engagement.

CETSA Workflow Diagram:

A Treat cells with This compound or Vehicle B Heat cell suspension across a temperature gradient A->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to separate soluble and precipitated proteins C->D E Collect supernatant (soluble fraction) D->E F Analyze soluble Sgf29 by Western Blot E->F G Increased thermal stability indicates target engagement F->G

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Immunoprecipitation with Mass Spectrometry (IP-MS) for Off-Target Identification

This technique can identify proteins that interact with this compound in an unbiased manner.

Protocol:

  • Probe Immobilization: If a version of this compound with a linker and an affinity tag (e.g., biotin) is available, immobilize it on streptavidin-coated beads.

  • Cell Lysis: Prepare a native cell lysate from the cell line of interest.

  • Immunoprecipitation: Incubate the cell lysate with the this compound-coated beads. As a control, use beads without the compound.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the control. These are potential on- and off-targets.

IP-MS Workflow Diagram:

A Immobilize tagged this compound on beads B Incubate beads with native cell lysate A->B C Wash away non-specific binders B->C D Elute bound proteins C->D E Analyze eluate by LC-MS/MS D->E F Identify enriched proteins as potential targets E->F

Caption: Immunoprecipitation-Mass Spectrometry (IP-MS) workflow for off-target discovery.

Sgf29 Signaling Pathway Context

Sgf29 acts as a reader of the H3K4me3 histone mark, which is associated with active gene promoters. By binding to this mark, Sgf29 recruits the SAGA and ATAC complexes, which then acetylate histones (e.g., H3K9ac), leading to a more open chromatin state and transcriptional activation. Off-target effects of this compound on other chromatin-modifying enzymes could lead to widespread and unintended changes in the epigenetic landscape.

Sgf29-Mediated Transcriptional Activation Pathway:

Histone Histone H3 H3K4me3 H3K4me3 Mark Histone->H3K4me3 Methyltransferase Sgf29 Sgf29 H3K4me3->Sgf29 Recognition SAGA_ATAC SAGA/ATAC Complex Sgf29->SAGA_ATAC Recruitment Acetylation Histone Acetylation (e.g., H3K9ac) SAGA_ATAC->Acetylation HAT Activity Transcription Gene Transcription Acetylation->Transcription Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29 Inhibition

Caption: Simplified signaling pathway of Sgf29-mediated transcriptional activation.

References

Troubleshooting Sgf29-IN-1 Western blot results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Western blot experiments targeting the SGF29 protein. While the query referenced "Sgf29-IN-1," our resources primarily address the Sgf29 protein itself. "IN-1" may refer to a specific inhibitor or antibody clone not widely documented in publicly available literature. The following guidance is based on established Western blotting principles and specific knowledge of the Sgf29 protein.

Frequently Asked Questions (FAQs)

Q1: What is Sgf29 and what is its expected molecular weight?

SAGA complex-associated factor 29 (Sgf29) is a protein that plays a crucial role in transcriptional regulation. It is a component of the SAGA (Spt-Ada-Gcn5 acetyltransferase) complex.[1][2][3] Sgf29 functions as a "reader" of histone modifications, specifically recognizing and binding to di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3).[2][3][4][5] This interaction is important for recruiting the SAGA complex to target genes, leading to histone acetylation and gene activation.[1][3][4] Sgf29 is also involved in the cellular response to endoplasmic reticulum (ER) stress.[5][6][7]

The human Sgf29 protein has a predicted molecular weight of approximately 33 kDa . However, the apparent molecular weight on a Western blot can vary depending on post-translational modifications and the specific electrophoresis conditions used.

Q2: I am not getting any signal for Sgf29 on my Western blot. What are the possible causes and solutions?

A lack of signal is a common issue in Western blotting.[8][9][10] The table below summarizes potential causes and troubleshooting steps.

Potential Cause Troubleshooting Solutions
Inefficient Protein Extraction Ensure your lysis buffer is appropriate for nuclear proteins, as Sgf29 is a nuclear protein.[5] Consider using a nuclear extraction protocol. Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[11]
Low Protein Abundance Sgf29 expression levels may be low in your specific cell type or experimental condition. Increase the amount of total protein loaded onto the gel (e.g., 30-50 µg). Use a positive control, such as a cell line known to express Sgf29, to validate your experimental setup.
Poor Antibody Performance Verify the recommended antibody dilution and incubation time from the manufacturer's datasheet.[12] Consider performing an antibody titration to find the optimal concentration. Ensure your primary antibody is validated for Western blot and is reactive with the species you are studying.[12][13] Store antibodies at the recommended temperature to maintain their activity.
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage/amperage) based on the molecular weight of Sgf29 (~33 kDa). For smaller proteins, using a membrane with a smaller pore size (e.g., 0.2 µm) can prevent "blow-through".[11]
Inactive Secondary Antibody or Detection Reagent Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-mouse for a mouse primary). Check the expiration dates of your secondary antibody and detection reagents (e.g., ECL substrate).

Q3: My Western blot shows multiple bands or non-specific bands for Sgf29. How can I improve the specificity?

Non-specific bands can be caused by several factors.[8][10] Here are some troubleshooting strategies:

Potential Cause Troubleshooting Solutions
Primary Antibody Concentration Too High Reduce the concentration of the primary antibody. A higher concentration can lead to off-target binding.[10]
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). Some antibodies perform better with a specific blocking agent.[11]
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.
Secondary Antibody Non-specificity Run a control lane with only the secondary antibody to check for non-specific binding.
Protein Degradation or Splice Variants Use fresh samples and always include protease inhibitors in your lysis buffer.[10] Check the literature for known splice variants of Sgf29 that might be detected by your antibody.

Q4: The background on my Sgf29 Western blot is very high. What can I do to reduce it?

High background can obscure the detection of your target protein.[8][9] The following table provides potential solutions:

Potential Cause Troubleshooting Solutions
Insufficient Blocking Optimize blocking conditions as described in Q3. Ensure the blocking solution is fresh.
Antibody Concentrations Too High Titrate both primary and secondary antibody concentrations to find the optimal balance between signal and background.[14]
Contaminated Buffers or Equipment Use freshly prepared buffers and ensure all equipment (gel tanks, transfer apparatus, incubation trays) is thoroughly cleaned.
Membrane Drying Out Do not allow the membrane to dry out at any stage during the blotting process.[14]
Over-exposure Reduce the exposure time when imaging the blot.

Experimental Protocols

A generalized Western blot protocol is provided below. Note that specific antibody dilutions and incubation times should be optimized based on the manufacturer's datasheet and your experimental conditions.

1. Sample Preparation (Nuclear Extraction)

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer and incubate on ice.

  • Disrupt the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle.

  • Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.

  • Incubate on ice with gentle agitation.

  • Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.

  • Determine protein concentration using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer

  • Mix 20-40 µg of nuclear protein extract with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Load samples onto a 12% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After transfer, briefly wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

  • (Optional) Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Sgf29 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution (e.g., 1:1000).[12]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Mandatory Visualizations

Here are diagrams illustrating key concepts related to Sgf29 Western blotting.

Sgf29_Signaling_Pathway cluster_0 Nucleus H3K4me3 Histone H3 (tri-methylated at Lys4) Sgf29 Sgf29 H3K4me3->Sgf29 binds to SAGA_Complex SAGA Complex Sgf29->SAGA_Complex recruits Histone_Acetylation Histone Acetylation SAGA_Complex->Histone_Acetylation catalyzes Gene_Activation Gene Activation Histone_Acetylation->Gene_Activation leads to Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Nuclear Extraction) SDS_PAGE 2. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody (anti-Sgf29) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Detection (ECL) Secondary_Ab->Detection Analysis 8. Analysis Detection->Analysis Troubleshooting_Logic Start Western Blot Issue No_Signal No Signal? Start->No_Signal High_Background High Background? No_Signal->High_Background No Check_Transfer Check Transfer (Ponceau S) No_Signal->Check_Transfer Yes Non_Specific_Bands Non-Specific Bands? High_Background->Non_Specific_Bands No Optimize_Blocking Optimize Blocking High_Background->Optimize_Blocking Yes Titrate_Antibodies Titrate Antibodies Non_Specific_Bands->Titrate_Antibodies Yes Optimize_Antibody Optimize Antibody Concentration Check_Transfer->Optimize_Antibody Increase_Protein Increase Protein Load Optimize_Antibody->Increase_Protein Adjust_Washing Increase Washing Optimize_Blocking->Adjust_Washing Titrate_Antibodies->Optimize_Blocking

References

Technical Support Center: Sgf29 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using Sgf29 inhibitors, such as Sgf29-IN-1. Below are frequently asked questions and troubleshooting advice for experiments where this compound does not appear to inhibit H3K9 acetylation as expected.

Understanding the Mechanism of Sgf29

Sgf29 is a crucial component of the SAGA (Spt-Ada-Gcn5 acetyltransferase) complex.[1][2][3][4] It functions as a "reader" of histone modifications, specifically recognizing and binding to di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3) through its tandem Tudor domains.[1][2][3][5] This binding is essential for recruiting the SAGA complex to target gene promoters.[1][2][3][4] The SAGA complex possesses histone acetyltransferase (HAT) activity, primarily through its Gcn5 subunit, which then acetylates histone H3 at various residues, including lysine 9 (H3K9).[1] Therefore, inhibiting Sgf29's ability to bind H3K4me3 is expected to prevent SAGA complex recruitment and lead to a decrease in H3K9 acetylation at target loci.[1][6]

Sgf29_Pathway cluster_chromatin Chromatin cluster_SAGA SAGA Complex H3K4me3 H3K4me3 Histone_H3 Histone H3 Sgf29 Sgf29 Sgf29->H3K4me3 Binds Gcn5 Gcn5 (HAT) Sgf29->Gcn5 Recruits Gcn5->Histone_H3 Acetylates (H3K9ac) Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29 Inhibits

Figure 1. Mechanism of Sgf29-mediated H3K9 acetylation and the point of inhibition by this compound.

Frequently Asked Questions & Troubleshooting

Q1: My H3K9 acetylation levels are unchanged after treating cells with this compound. What are the potential reasons?

Several factors could contribute to this result. We recommend systematically investigating the following possibilities:

  • Compound Integrity: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.

  • Cellular Uptake: The compound may not be effectively entering your specific cell type. Consider performing a dose-response and time-course experiment to determine the optimal concentration and treatment duration.

  • Experimental Conditions: Suboptimal cell density, serum concentration in the media, or passage number can all influence cellular response to inhibitors.

  • Redundant Pathways: While Sgf29 is important for SAGA-mediated acetylation, other HATs can also acetylate H3K9.[7] Your cell type might have compensatory mechanisms that maintain H3K9ac levels even when SAGA recruitment is impaired.

  • Assay Sensitivity: The detection method (e.g., Western blot, ELISA) may not be sensitive enough to detect subtle changes in global H3K9 acetylation. Sgf29's effect is most pronounced at specific gene promoters.[1][6] A ChIP-qPCR experiment at a known SAGA-regulated gene may be more informative.

Q2: How can I be sure that this compound is active and working as expected?

  • Positive Control: Use a known inhibitor of a different epigenetic modifier, like an HDAC inhibitor (e.g., Vorinostat), to confirm that your experimental system can detect changes in histone acetylation.

  • Target Engagement Assay: If available, a cellular thermal shift assay (CETSA) or a similar method can confirm that this compound is binding to Sgf29 within the cell.

  • Downstream Gene Expression: Since Sgf29 is a transcriptional co-activator, its inhibition should lead to decreased expression of SAGA-target genes.[4] Measure the mRNA levels of a few known SAGA-dependent genes (e.g., in response to ER stress) using RT-qPCR.[8][9]

Q3: What concentration of this compound should I use?

This is highly cell-line dependent. We recommend performing a dose-response experiment starting from a low nanomolar range to a high micromolar range (e.g., 10 nM to 50 µM) to determine the IC50 for H3K9 acetylation reduction in your specific cell line. Below is a table of hypothetical IC50 values for illustrative purposes.

Parameter HeLa Cells U2OS Cells MCF7 Cells
H3K9ac Inhibition IC50 1.2 µM2.5 µM5.8 µM
Cell Viability IC50 (72h) 15 µM22 µM> 50 µM

Q4: How long should I treat my cells with this compound?

The kinetics of histone acetylation can vary. A time-course experiment is essential. We suggest testing several time points, for example, 6, 12, 24, and 48 hours, to identify the optimal treatment duration for observing a decrease in H3K9 acetylation.

Troubleshooting Workflow

If you are not observing the expected inhibition, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Start: No H3K9ac Inhibition Observed check_compound 1. Verify Compound - Fresh Aliquot? - Correct Dilution? - Proper Storage? start->check_compound check_protocol 2. Review Protocol - Correct Cell Density? - Correct Treatment  Time/Dose? check_compound->check_protocol check_reagents 3. Check Assay Reagents - Antibody Validated? - Fresh Buffers? - Detection System OK? check_protocol->check_reagents run_controls Run Control Experiments check_reagents->run_controls positive_control Positive Control (e.g., HDACi) Shows Expected Effect? run_controls->positive_control Assay Validation outcome_yes Issue Likely with This compound Experiment positive_control->outcome_yes Yes outcome_no Issue with Assay System/Reagents positive_control->outcome_no No dose_response Dose-Response/ Time-Course Experiment consider_biology Consider Biological Context dose_response->consider_biology outcome_yes->dose_response Optimize alternative_pathways Are there redundant pathways in your cell line? consider_biology->alternative_pathways chip_qpcr Switch to a more sensitive assay like ChIP-qPCR at a SAGA-target gene. consider_biology->chip_qpcr

Figure 2. A step-by-step workflow for troubleshooting experiments with this compound.

Experimental Protocol: Western Blot for H3K9 Acetylation

This protocol provides a standard method for assessing global changes in H3K9 acetylation levels in cultured cells following treatment with this compound.

1. Cell Culture and Treatment: a. Plate cells at a density that will ensure they are in the logarithmic growth phase (e.g., 60-70% confluency) at the time of harvesting. b. Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the determined time period (e.g., 24 hours).

2. Histone Extraction: a. Aspirate media and wash cells twice with ice-cold PBS. b. Add 1 mL of ice-cold PBS with 5 mM Sodium Butyrate (an HDAC inhibitor to preserve acetylation) and scrape the cells. c. Centrifuge at 1,500 x g for 5 minutes at 4°C. Discard the supernatant. d. Resuspend the cell pellet in 200 µL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, and 0.02% (v/v) NaN3) by gentle vortexing. e. Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant (cytoplasmic fraction). f. Resuspend the pellet in 100 µL of 0.2 N HCl. Incubate on a rotator for 1 hour at 4°C. g. Centrifuge at 12,000 x g for 15 minutes at 4°C. h. Carefully transfer the supernatant containing the acid-soluble histones to a new tube.

3. Protein Quantification: a. Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting: a. Prepare samples by adding 4x Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 10-15 µg) onto a 15% SDS-polyacrylamide gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against acetyl-Histone H3 (Lys9) (e.g., 1:1000 dilution) overnight at 4°C. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. k. Crucially, strip the blot and re-probe with an antibody against total Histone H3 as a loading control. The ratio of acetyl-H3K9 to total H3 should be used for quantification.

References

Technical Support Center: Overcoming Resistance to Sgf29-IN-1 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Sgf29-IN-1. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments, with a focus on overcoming potential resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as Cpd_DC60, is a selective inhibitor of the SAGA-associated factor 29 (Sgf29). It specifically targets the tandem Tudor domains of Sgf29, preventing their recognition and binding to di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3).[1][2][3] This disruption prevents the recruitment of the SAGA/ATAC histone acetyltransferase (HAT) complexes to gene promoters.[4] Consequently, this leads to a reduction in histone H3 acetylation, particularly H3K9ac, and the downregulation of key oncogenes such as c-Myc, HOXA9, and MEIS1, ultimately inhibiting cancer cell proliferation.[4][5][6][7]

Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?

A2: Lack of response to this compound can stem from several factors:

  • Low Sgf29 Expression: The target protein, Sgf29, may not be expressed at sufficient levels in your cell line of interest. Sgf29 expression has been found to be particularly high in leukemia and AML cell lines.[8]

  • Cell Line Dependency: The growth and survival of your chosen cell line may not be dependent on the Sgf29-mediated signaling pathway. Cancers driven by the upregulation of HOX/MEIS or MYC oncogenes are more likely to be sensitive.[6]

  • Drug Inactivation: The compound may be metabolized or actively transported out of the cells, reducing its effective intracellular concentration.

  • Pre-existing Resistance: The cancer cells may have intrinsic mechanisms of resistance to epigenetic therapies.

Q3: What are the known downstream effects of Sgf29 inhibition that I can use as biomarkers of drug activity?

A3: Successful inhibition of Sgf29 by this compound should lead to several measurable downstream effects that can serve as pharmacodynamic biomarkers:

  • Reduced Histone Acetylation: A significant decrease in global H3K9 acetylation is a direct consequence of Sgf29 inhibition.[2]

  • Downregulation of Target Gene Expression: A reduction in the mRNA and protein levels of Sgf29 target genes, such as c-Myc, HOXA9, MEIS1, and ribosomal proteins like RPL8 and RPS2, indicates effective target engagement.[2][5][7][9]

  • Decreased Cell Viability and Proliferation: A reduction in cell proliferation and viability is the ultimate intended outcome of Sgf29 inhibition in sensitive cancer cell lines.

Troubleshooting Guide: Overcoming Resistance

This guide provides potential solutions to common issues encountered when cancer cells exhibit resistance to this compound.

ProblemPossible CauseSuggested Solution
No significant decrease in cell viability after treatment. Cell line is not dependent on the Sgf29 pathway. Verify Sgf29 expression levels in your cell line via Western blot or qPCR. Consider screening a panel of cell lines to identify those with higher Sgf29 expression.[8] Focus on cell lines known to be dependent on oncogenes regulated by Sgf29, such as AML cell lines with MLL rearrangements.[4]
Suboptimal drug concentration or treatment duration. Perform a dose-response study to determine the optimal IC50 for your specific cell line. The reported IC50 for this compound in MLL-r leukemia cells ranges from 5.7 to 16.0 µM.[1] Extend the treatment duration to observe effects on cell proliferation over a longer period.
Development of acquired resistance. See the "Potential Mechanisms of Acquired Resistance" section below for strategies to investigate and overcome this.
No change in H3K9 acetylation or downstream target gene expression. Ineffective drug delivery or cellular uptake. Ensure proper solubilization of this compound. Verify the stability of the compound under your experimental conditions. Consider using a different vehicle for dissolution.
Compensatory signaling pathways are activated. Investigate the activation of parallel pathways that can maintain cell survival and proliferation. This may involve performing RNA-seq or proteomic analysis on resistant cells to identify upregulated pathways. Combination therapy with inhibitors of these compensatory pathways may be effective.
Initial response followed by relapse (acquired resistance). Upregulation of drug efflux pumps. Analyze the expression of ABC transporters in resistant cells. Co-treatment with an ABC transporter inhibitor may restore sensitivity.
Epigenetic reprogramming. Resistant cells may alter their chromatin landscape to bypass the need for Sgf29-mediated transcription. Perform ChIP-seq for various histone marks to identify changes in the epigenetic landscape of resistant cells.
Mutations in the Sgf29 gene. Sequence the Sgf29 gene in resistant clones to identify potential mutations in the drug-binding site (Tudor domains).

Quantitative Data

Table 1: In Vitro Activity of this compound (Cpd_DC60)

Assay TypeTargetCell Line(s)IC50Reference
AlphaScreenSgf29 Tudor 2 domain binding to H3K4me3 peptideN/A6.4 µM[1][2]
Cell ViabilityMLL-rearranged Leukemia CellsVarious5.7 - 16.0 µM[1]

Table 2: In Vivo Experimental Parameters for this compound

ParameterValueSpeciesCancer ModelReference
Dosage5 mg/kgMouseLeukemia[9]
Administration RouteIntraperitoneal (i.p.)MouseLeukemia[9]
Dosing ScheduleEvery other dayMouseLeukemia[9]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (DMSO).

  • Remove the overnight culture medium and add 100 µL of the media containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Western Blot for Histone Modifications

This protocol is for assessing changes in H3K9 acetylation following this compound treatment.

Materials:

  • Treated and untreated cancer cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15% for histone resolution)

  • Transfer buffer

  • PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-H3K9ac, anti-total H3)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse treated and untreated cells in RIPA buffer.

  • Quantify protein concentration using a BCA or Bradford assay.

  • Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against H3K9ac (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL reagent and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total H3 as a loading control.

  • Quantify the band intensities to determine the relative change in H3K9ac levels.

Chromatin Immunoprecipitation (ChIP)

This protocol is for examining the occupancy of Sgf29 or histone marks at specific gene promoters.

Materials:

  • Treated and untreated cancer cells

  • Formaldehyde (for cross-linking)

  • Glycine

  • Lysis buffers

  • Sonication equipment

  • Primary antibody (e.g., anti-Sgf29, anti-H3K4me3, anti-H3K9ac)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters

Procedure:

  • Cross-link proteins to DNA in live cells using formaldehyde. Quench the reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Sonify the chromatin to shear the DNA into fragments of 200-500 bp.

  • Pre-clear the chromatin with magnetic beads.

  • Incubate the chromatin with the primary antibody of interest overnight at 4°C to form antibody-protein-DNA complexes.

  • Capture the complexes using Protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads.

  • Reverse the cross-links by heating in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Quantify the enrichment of specific DNA sequences using qPCR with primers designed for the promoter regions of target genes.

Visualizations

Sgf29_Signaling_Pathway H3K4me3 H3K4me3 (at gene promoters) Sgf29 Sgf29 H3K4me3->Sgf29 binds to SAGA_ATAC SAGA/ATAC Complexes Sgf29->SAGA_ATAC recruits Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29 inhibits Histone_Acetylation Histone Acetylation (H3K9ac) SAGA_ATAC->Histone_Acetylation promotes Transcription_Activation Transcriptional Activation Histone_Acetylation->Transcription_Activation leads to Oncogenes Oncogenes (c-Myc, HOXA9, MEIS1) Transcription_Activation->Oncogenes upregulates Cancer_Proliferation Cancer Cell Proliferation Oncogenes->Cancer_Proliferation drives

Caption: Sgf29 signaling pathway and the mechanism of this compound inhibition.

Experimental_Workflow_Resistance Start Start: Cancer Cell Line Treatment Treat with this compound Start->Treatment Assess_Viability Assess Cell Viability (MTT Assay) Treatment->Assess_Viability Responsive Responsive Cells Assess_Viability->Responsive Resistant Resistant Cells Assess_Viability->Resistant Investigate_Mechanism Investigate Resistance Mechanism Resistant->Investigate_Mechanism Western_Blot Western Blot (Sgf29, H3K9ac) Investigate_Mechanism->Western_Blot ChIP_seq ChIP-seq (H3K4me3, Sgf29) Investigate_Mechanism->ChIP_seq RNA_seq RNA-seq (Gene Expression) Investigate_Mechanism->RNA_seq Develop_Strategy Develop Strategy to Overcome Resistance Western_Blot->Develop_Strategy ChIP_seq->Develop_Strategy RNA_seq->Develop_Strategy

Caption: Experimental workflow for investigating resistance to this compound.

Resistance_Mechanisms Sgf29_Inhibition Sgf29 Inhibition Resistance Resistance Sgf29_Inhibition->Resistance Upregulation_Efflux Upregulation of Drug Efflux Pumps Resistance->Upregulation_Efflux can be caused by Compensatory_Pathways Activation of Compensatory Signaling Pathways Resistance->Compensatory_Pathways can be caused by Epigenetic_Reprogramming Epigenetic Reprogramming Resistance->Epigenetic_Reprogramming can be caused by Target_Mutation Sgf29 Target Mutation Resistance->Target_Mutation can be caused by

References

Interpreting unexpected results with Sgf29-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using Sgf29-IN-1, a selective inhibitor of the Sgf29 protein.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor designed to disrupt the function of the SAGA-associated factor 29 (Sgf29). Sgf29 contains tandem Tudor domains that recognize and bind to di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3).[1][2][3] This binding is a critical step for recruiting the SAGA (Spt-Ada-Gcn5 acetyltransferase) and ATAC (Ada-Two-A-containing) chromatin-modifying complexes to gene promoters.[4][5] The recruitment of these complexes leads to the acetylation of histone H3, which is a key mark for active gene transcription.[1][2] By inhibiting Sgf29, this compound is expected to prevent the recruitment of SAGA and ATAC complexes to their target genes, leading to a decrease in histone H3 acetylation and subsequent downregulation of gene expression.[6]

Q2: What are the expected cellular effects of this compound treatment?

Based on the known functions of Sgf29, treatment with this compound is expected to result in:

  • Decreased Histone H3 Acetylation: A reduction in acetylation at specific lysine residues on histone H3 (e.g., H3K9, H3K14, H3K18) at Sgf29 target gene promoters.[1]

  • Downregulation of Target Gene Expression: A decrease in the mRNA and protein levels of genes regulated by the SAGA and ATAC complexes. This includes genes involved in processes like the endoplasmic reticulum (ER) stress response and those implicated in certain cancers.[4][6][7]

  • Phenotypic Changes: Depending on the cell type and context, this could manifest as reduced cell viability, induction of apoptosis, or other specific cellular responses. For example, in leukemias with upregulation of the MEIS1/HOX pathway, inhibition of Sgf29 is expected to be detrimental.[6]

Troubleshooting Unexpected Results

Here are some common unexpected results that researchers might encounter and guidance on how to interpret and troubleshoot them.

Problem 1: No significant change in global histone H3 acetylation levels.
  • Possible Cause 1: Cell line or context insensitivity. The targeted pathway may not be active or essential in your specific cell model.

  • Troubleshooting:

    • Confirm Target Engagement: Perform a cellular thermal shift assay (CETSA) to verify that this compound is binding to Sgf29 in your cells.

    • Use a Positive Control Cell Line: If possible, use a cell line known to be sensitive to Sgf29 inhibition as a positive control.

    • Gene-Specific ChIP-qPCR: Instead of global analysis, perform Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) on known Sgf29 target gene promoters (e.g., GRP78, CHOP) to look for localized changes in H3 acetylation.[4][5]

  • Possible Cause 2: Redundancy in histone acetylation. Other histone acetyltransferases (HATs) may be compensating for the loss of SAGA/ATAC-mediated acetylation.

  • Troubleshooting:

    • Investigate Other HATs: Use inhibitors for other HATs (e.g., CBP/p300 inhibitors) in combination with this compound to see if a synergistic effect is observed.

Problem 2: Unexpected changes in gene expression (upregulation of some genes).
  • Possible Cause 1: Off-target effects of this compound. The inhibitor may be interacting with other proteins besides Sgf29.

  • Troubleshooting:

    • Target Knockdown/Knockout Comparison: Compare the gene expression profile from this compound treatment with that from Sgf29 knockdown (using shRNA or siRNA) or knockout (using CRISPR/Cas9). Genes that are differentially expressed only with the inhibitor treatment are likely due to off-target effects.

    • In Vitro Binding Assays: Perform in vitro binding assays with a panel of related proteins (e.g., other Tudor domain-containing proteins) to assess the selectivity of this compound.

  • Possible Cause 2: Indirect regulatory effects. The downregulation of a primary set of target genes may lead to secondary, compensatory changes in other pathways.

  • Troubleshooting:

    • Time-Course Experiment: Perform a time-course analysis of gene expression to distinguish between early (direct) and late (indirect) transcriptional changes.

    • Pathway Analysis: Use bioinformatics tools to analyze the upregulated genes and identify any common pathways or transcription factors that may be activated as a secondary response.

Problem 3: Discrepancy between histone mark changes and gene expression.
  • Possible Cause: Sgf29 has functions independent of SAGA/ATAC-mediated acetylation.

  • Troubleshooting:

    • Investigate other histone marks: Sgf29 is also required for the maintenance of H3K4me3 at some gene promoters.[7][8] Perform ChIP-qPCR to assess H3K4me3 levels at target genes. A decrease in this mark could explain reduced gene expression even with minimal changes in acetylation.

    • Co-immunoprecipitation (Co-IP): Perform Co-IP experiments with an Sgf29 antibody to identify other potential interacting proteins whose function might be affected by the inhibitor.

Data Presentation

Table 1: Example IC50 Values for this compound in Different Cell Lines

Cell LineCancer TypeIC50 (µM)
MOLM-13Acute Myeloid Leukemia0.5
MV4-11Acute Myeloid Leukemia0.8
U2OSOsteosarcoma5.2
HeLaCervical Cancer>10

Table 2: Expected Changes in Histone Marks at the GRP78 Promoter Upon this compound Treatment

Histone MarkFold Change (Treated vs. Control)
H3K14ac~0.4
H3K9ac~0.5
H3K4me3~0.6
Total H3No significant change

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Protocol

  • Cell Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., H3K14ac, H3K4me3, or Sgf29) overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads to remove non-specific binding.

  • Elution and Reverse Crosslinking: Elute the complexes from the beads and reverse the formaldehyde crosslinks by heating at 65°C.

  • DNA Purification: Purify the DNA using a standard DNA purification kit.

  • Analysis: Analyze the precipitated DNA by qPCR using primers specific to the gene promoters of interest.

Visualizations

Sgf29_Pathway cluster_nucleus Nucleus H3K4me3 H3K4me2/3 Sgf29 Sgf29 H3K4me3->Sgf29 binds to SAGA_ATAC SAGA/ATAC Complexes Sgf29->SAGA_ATAC recruits H3Ac Histone H3 Acetylation SAGA_ATAC->H3Ac catalyzes Gene_Transcription Gene Transcription H3Ac->Gene_Transcription promotes Sgf29_IN1 This compound Sgf29_IN1->Sgf29 inhibits

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Unexpected Result Observed Q1 No change in global H3Ac? Start->Q1 A1_1 Check target engagement (CETSA) Use positive control cell line Q1->A1_1 Yes Q2 Unexpected gene expression changes? Q1->Q2 No A1_2 Perform gene-specific ChIP-qPCR A1_1->A1_2 End Interpretation A1_2->End A2_1 Compare with Sgf29 knockdown/knockout Q2->A2_1 Yes Q3 Mismatch between histone marks and gene expression? Q2->Q3 No A2_2 Perform time-course experiment A2_1->A2_2 A2_2->End A3_1 Analyze other histone marks (H3K4me3) Q3->A3_1 Yes Q3->End No A3_2 Identify other Sgf29 interactors (Co-IP) A3_1->A3_2 A3_2->End

Caption: Troubleshooting workflow for this compound.

References

Validation & Comparative

A Comparative Guide to Sgf29-IN-1 Specificity for the SGF29 Tudor Domain

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sgf29-IN-1, a selective inhibitor of the SAGA-associated factor 29 (SGF29) Tudor domain, with other potential inhibitors. This document summarizes key experimental data to validate its specificity and performance.

SGF29 is a critical component of the Spt-Ada-Gcn5 acetyltransferase (SAGA) and Ada-Two-A-containing (ATAC) chromatin-modifying complexes.[1] It functions as a "reader" of histone modifications, specifically recognizing di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3) through its tandem Tudor domains.[2] This interaction is crucial for recruiting the SAGA/ATAC complexes to target gene promoters, leading to histone acetylation and transcriptional activation.[2] Dysregulation of SGF29 has been implicated in diseases such as leukemia, making its Tudor domain an attractive target for therapeutic intervention.[1][3]

This compound: A Potent and Selective Inhibitor

This compound (also known as Cpd_DC60) was identified through a CRISPR-Scan Assisted Drug Discovery (CRISPR-SADD) pipeline as a selective inhibitor of the SGF29 Tudor domain.[1] It has demonstrated activity in leukemia models, highlighting its potential as a chemical probe and therapeutic lead.[1][3]

Quantitative Performance Data

To rigorously assess the specificity of this compound, its inhibitory activity against the SGF29 Tudor domain was quantified using an AlphaScreen assay. This assay measures the disruption of the interaction between the SGF29 tandem Tudor domain (TTD) and a biotinylated H3K4me3 peptide.

CompoundTargetAssay TypeIC50Reference
This compound (Cpd_DC60) SGF29 Tudor DomainAlphaScreen10.4 µM[1]

Comparative Analysis

Currently, this compound is one of the few publicly disclosed small molecule inhibitors specifically targeting the SGF29 Tudor domain with supporting in vitro and cellular data. While virtual screening efforts have been undertaken to identify potential binders, experimentally validated alternatives with published binding affinities are not yet readily available in the scientific literature. The development of this compound represents a significant step forward in the ability to pharmacologically probe the function of SGF29.

Experimental Methodologies

A detailed understanding of the experimental protocols used to validate this compound is crucial for interpreting the data and for designing future experiments.

AlphaScreen Assay Protocol

The AlphaScreen assay is a bead-based, homogeneous proximity assay used to measure biomolecular interactions. The following protocol was adapted from published methods to determine the IC50 value of this compound.[1]

Objective: To quantify the inhibitory effect of this compound on the interaction between the SGF29 tandem Tudor domain (TTD) and a tri-methylated histone H3 lysine 4 (H3K4me3) peptide.

Materials:

  • Recombinant His-tagged SGF29-TTD

  • Biotinylated H3(1-18)K4me3 peptide

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel Chelate Acceptor beads (PerkinElmer)

  • This compound (Cpd_DC60)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well white opaque microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.

  • Reaction Mixture: In a 384-well plate, combine the His-tagged SGF29-TTD and the biotinylated H3K4me3 peptide with the diluted this compound or DMSO control.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding to occur.

  • Bead Addition: Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to the reaction mixture.

  • Final Incubation: Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for bead-protein interaction.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The excitation wavelength is 680 nm, and the emission is detected between 520 and 620 nm.

  • Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizing the Experimental Workflow and SGF29 Signaling

To further clarify the experimental logic and the biological context of SGF29, the following diagrams were generated.

experimental_workflow cluster_reagents Reagents cluster_assay AlphaScreen Assay cluster_analysis Data Analysis SGF29 His-SGF29-TTD Mix Mix Reagents SGF29->Mix H3K4me3 Biotin-H3K4me3 H3K4me3->Mix Inhibitor This compound Inhibitor->Mix Incubate1 Incubate Mix->Incubate1 AddBeads Add Donor & Acceptor Beads Incubate1->AddBeads Incubate2 Incubate (Dark) AddBeads->Incubate2 Read Read Signal Incubate2->Read Plot Plot Data Read->Plot IC50 Calculate IC50 Plot->IC50

AlphaScreen workflow for this compound IC50 determination.

SGF29_pathway cluster_histone Histone Tail cluster_SAGA SAGA/ATAC Complex H3K4me3 H3K4me3 SGF29 SGF29 (Tudor Domain) H3K4me3->SGF29 recognizes HAT HAT Domain (e.g., GCN5) SGF29->HAT recruits Acetylation Histone Acetylation HAT->Acetylation catalyzes Inhibitor This compound Inhibitor->SGF29 inhibits Transcription Gene Transcription Acetylation->Transcription promotes

References

Sgf29-IN-1 as a Tool for SAGA Complex Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Spt-Ada-Gcn5 acetyltransferase (SAGA) complex is a crucial co-activator involved in chromatin modification and transcriptional regulation. A key component of this complex is SAGA-associated factor 29 (Sgf29), which recognizes and binds to di- and tri-methylated lysine 4 of histone H3 (H3K4me2/3).[1][2] This interaction is critical for recruiting the SAGA complex to target gene promoters, where its histone acetyltransferase (HAT) activity, primarily mediated by Gcn5, leads to the acetylation of histone H3 at various lysine residues (e.g., H3K9, H3K14, H3K18), a hallmark of active transcription.[1]

Given the importance of Sgf29 in tethering the SAGA complex to chromatin, molecules that modulate the Sgf29-H3K4me2/3 interaction are valuable tools for studying SAGA-dependent processes and for potential therapeutic development. Sgf29-IN-1 (also known as Cpd_DC60) has been identified as a selective inhibitor of the Sgf29 Tudor domain, the domain responsible for recognizing the H3K4me2/3 mark.[3][4]

This guide provides a comparative analysis of this compound as a chemical probe to interrogate SAGA complex function. While often referred to as an inhibitor, its utility in experiments relies on careful comparison with appropriate negative controls to ensure the observed effects are specifically due to the inhibition of Sgf29. Here, we discuss its performance in relation to genetic knockdown approaches and outline the essential controls for its use in SAGA complex studies.

This compound: Mechanism of Action

This compound selectively targets the Tudor domain of Sgf29, disrupting its ability to bind to H3K4me2/3. This prevents the recruitment of the SAGA complex to its target promoters, leading to a reduction in histone acetylation and subsequent downregulation of gene expression.

cluster_0 Normal SAGA Complex Recruitment cluster_1 Effect of this compound H3K4me3 H3K4me3 Sgf29 Sgf29 (Tudor Domain) H3K4me3->Sgf29 Binds SAGA SAGA Complex Sgf29->SAGA Recruits Gene Target Gene Promoter Acetylation Histone Acetylation (e.g., H3K9ac) SAGA->Acetylation Catalyzes Transcription Gene Transcription Acetylation->Transcription Promotes Sgf29_inhibited Sgf29 (Tudor Domain) SAGA_no_recruit SAGA Complex Sgf29_inhibited->SAGA_no_recruit Recruitment Blocked Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29_inhibited Inhibits Gene_off Target Gene Promoter No_Acetylation Reduced Histone Acetylation SAGA_no_recruit->No_Acetylation No_Transcription Reduced Transcription No_Acetylation->No_Transcription

Figure 1. Mechanism of this compound Action.

Performance Comparison: this compound vs. Genetic Knockdown

The function of Sgf29 and the SAGA complex can be studied through both chemical inhibition with molecules like this compound and genetic approaches such as shRNA-mediated knockdown. Each method has its own advantages and is best interpreted in the context of appropriate controls.

FeatureThis compound (Chemical Inhibition)shRNA-mediated Knockdown (Genetic)
Principle Acutely inhibits the function of the Sgf29 Tudor domain.Reduces the total amount of Sgf29 protein.
Temporal Control Rapid and reversible, allowing for acute studies.Slower onset and generally not reversible, suitable for longer-term studies.
Negative Control Vehicle control (e.g., DMSO). An ideal but often unavailable control is a structurally similar, inactive analog.Non-targeting shRNA that does not target any known gene.[5]
Potential Off-Targets Can have off-target effects on other proteins.Can have off-target effects by unintentionally silencing other genes.
Compensation Less likely to induce compensatory mechanisms due to acute action.Can lead to cellular compensatory mechanisms over time.

Quantitative Data Summary

The following tables summarize the observed effects of Sgf29 inhibition using this compound and genetic knockdown from published studies.

Table 1: Effect of this compound (Cpd_DC60) on Histone Acetylation and Gene Expression in Leukemia Cell Lines [3]

Cell LineTreatmentTargetObserved Effect
MOLM1320 µM Cpd_DC60 for 48hH3K9acNotable reduction
MV4-1120 µM Cpd_DC60 for 48hRPL8, RPS2Suppressed expression

Table 2: Effect of Sgf29 Knockdown on Histone Acetylation and Gene Expression [1][5]

Cell Line/OrganismMethodTargetObserved Effect
MDA-MB231 (Human)shRNAH3K9ac, H3K14ac, H3K18ac, H3K23acReduction in acetylation levels
U2OS (Human)shRNAGRP78, CHOP (ER stress genes)Lower gene activation upon ER stress
S. cerevisiaeGene DeletionGlobal H3K9ac, H3K14ac, H3K18acReduction in acetylation levels

Experimental Protocols

In Vitro Sgf29-H3K4me3 Interaction Assay (AlphaScreen)

This protocol is adapted from a study that validated the interaction between this compound and the Sgf29 Tudor domain.[3]

Objective: To quantify the inhibitory effect of this compound on the binding of the Sgf29 tandem Tudor domain (TTD) to a biotinylated H3K4me3 peptide.

Materials:

  • Recombinant His6-tagged Sgf29-TTD

  • Biotinylated H3K4me3 peptide

  • This compound (and vehicle control, e.g., DMSO)

  • AlphaScreen™ IgG (Protein A) Donor Beads

  • AlphaScreen™ Streptavidin-conjugated Acceptor beads

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well microplate

Procedure:

  • Prepare a solution of His6-Sgf29-TTD and biotin-H3K4me3 peptide in assay buffer.

  • Add varying concentrations of this compound or vehicle control to the wells of the 384-well plate.

  • Add the Sgf29-TTD and H3K4me3 peptide mixture to the wells.

  • Incubate at room temperature for 30 minutes.

  • Add AlphaScreen Donor and Acceptor beads.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Plot the AlphaScreen signal against the concentration of this compound.

  • Calculate the IC50 value, which represents the concentration of inhibitor required to reduce the signal by 50%.

start Prepare Reagents add_inhibitor Add this compound or Vehicle to 384-well plate start->add_inhibitor add_protein_peptide Add Sgf29-TTD and biotin-H3K4me3 peptide add_inhibitor->add_protein_peptide incubate1 Incubate 30 min at RT add_protein_peptide->incubate1 add_beads Add AlphaScreen Donor and Acceptor beads incubate1->add_beads incubate2 Incubate 1 hr in the dark at RT add_beads->incubate2 read_plate Read Plate incubate2->read_plate analyze Calculate IC50 read_plate->analyze

Figure 2. AlphaScreen Experimental Workflow.

Cellular Assay for SAGA Activity Inhibition

Objective: To assess the effect of this compound on SAGA-dependent histone acetylation in cultured cells.

Materials:

  • Mammalian cell line of interest (e.g., MOLM13, U2OS)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Reagents for Western blotting (lysis buffer, antibodies against H3K9ac and total H3)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or an equivalent volume of DMSO for the desired time period (e.g., 24-48 hours).

  • Harvest the cells and prepare whole-cell lysates.

  • Perform Western blotting to analyze the levels of H3K9ac.

  • Use an antibody against total histone H3 as a loading control.

Data Analysis:

  • Quantify the band intensities for H3K9ac and total H3.

  • Normalize the H3K9ac signal to the total H3 signal for each sample.

  • Compare the normalized H3K9ac levels in this compound-treated cells to the vehicle-treated control.

start Seed Cells treat Treat with this compound or DMSO (Vehicle) start->treat harvest Harvest Cells and Prepare Lysates treat->harvest western Western Blot for H3K9ac and Total H3 harvest->western analyze Quantify and Normalize Band Intensities western->analyze

Figure 3. Cellular Assay Workflow.

Conclusion

This compound is a valuable chemical tool for the acute inhibition of Sgf29 and the study of SAGA complex function. While it is an inhibitor and not a classical negative control, its use in conjunction with appropriate experimental controls, such as a vehicle control and comparison with genetic knockdown data, allows for a robust interrogation of SAGA-dependent biological processes. The experimental protocols provided in this guide offer a framework for researchers to validate the effects of this compound in their specific systems of interest. As with any chemical probe, careful validation and consideration of potential off-target effects are essential for accurate data interpretation.

References

A Comparative Guide to SGF29 Modulation: Cross-Validation of Sgf29-IN-1 and SGF29 Knockout

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of SAGA-associated factor 29 (SGF29): pharmacological inhibition with the selective inhibitor Sgf29-IN-1 and genetic ablation via SGF29 knockout. SGF29 is a critical chromatin reader that recognizes methylated histone H3 at lysine 4 (H3K4me2/3) and recruits the SAGA (Spt-Ada-Gcn5 acetyltransferase) complex to target gene promoters, playing a pivotal role in transcriptional activation.[1][2] Understanding the comparative effects of a small molecule inhibitor and a genetic knockout is crucial for validating SGF29 as a therapeutic target and for the development of novel cancer therapies, particularly in acute myeloid leukemia (AML).[3][4]

Data Presentation: Quantitative Comparison of Effects

The following tables summarize the quantitative effects observed with this compound and SGF29 knockout in relevant experimental models.

Table 1: In Vitro Effects on Leukemia Cell Lines
Parameter This compound SGF29 Knockout (CRISPR)
Cell Lines MOLM13, MV4-11U937, MOLM13, MV4-11
Effect on Cell Proliferation Inhibition of proliferation (Concentration-dependent)Strong reduction in proliferation and competitive disadvantage.[3]
Effect on Cell Differentiation Not explicitly reportedIncreased myeloid differentiation (e.g., increased CD11b expression and phagocytosis in U937 cells).[1]
Effect on Histone Acetylation Inhibition of H3K9 acetylation.[1]Pronounced decrease in global H3K9 acetylation.[1][5]
Effect on Gene Expression Downregulation of RPL8 and RPS2.[1]Significant downregulation of key AML oncogenes including HOXA cluster genes, MEIS1, and MYC. Upregulation of differentiation-associated genes like LYZ.[1]
Table 2: In Vivo Effects in Leukemia Models
Parameter This compound SGF29 Knockout (CRISPR)
Model System CD45.2 mouse modelPatient-Derived Xenograft (PDX) and cell line xenograft models (MOLM13).[5]
Effect on Leukemia Progression Inhibition of leukemia progression.[1]Delayed disease latency and impaired leukemogenesis.[1][5]
Toxicity No significant toxicity reported at 5 mg/kg.[1]Not explicitly reported, but shows high leukemia-selective fitness defects.[4]
Effect on Survival Improved survival rate in rats.[1]Significantly increased disease latency in xenograft models.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SGF29-mediated signaling pathway and a typical experimental workflow for cross-validating the effects of this compound with SGF29 knockout.

SGF29_Pathway SGF29-SAGA Signaling Pathway cluster_nucleus Cell Nucleus H3K4me3 H3K4me3 SGF29 SGF29 (Tudor Domain) H3K4me3->SGF29 recognizes SAGA_Complex SAGA Complex (contains KAT2A/GCN5) SGF29->SAGA_Complex recruits Histone_H3 Histone H3 SAGA_Complex->Histone_H3 acetylates at K9 H3K9ac H3K9ac Histone_H3->H3K9ac Target_Genes Target Gene Promoters (e.g., HOXA, MEIS1, MYC) H3K9ac->Target_Genes at Transcription Transcriptional Activation Target_Genes->Transcription

Caption: SGF29 recognizes H3K4me3, recruiting the SAGA complex to acetylate H3K9, leading to transcriptional activation.

Cross_Validation_Workflow Cross-Validation Workflow: this compound vs. SGF29 KO cluster_inhibitor Pharmacological Inhibition cluster_knockout Genetic Ablation Start Start: Leukemia Cell Lines (e.g., MOLM13, U937) Inhibitor_Treat Treat with this compound (Dose-response) Start->Inhibitor_Treat CRISPR_KO Generate SGF29 KO (CRISPR-Cas9) Start->CRISPR_KO Inhibitor_Assays Phenotypic & Molecular Assays Inhibitor_Treat->Inhibitor_Assays Comparison Compare Results: Phenotypic & Mechanistic Correlation Inhibitor_Assays->Comparison KO_Assays Phenotypic & Molecular Assays CRISPR_KO->KO_Assays KO_Assays->Comparison Assay_Details Assays: - Proliferation (e.g., CellTiter-Glo) - Differentiation (FACS for CD11b) - Gene Expression (RNA-seq) - Histone Acetylation (ChIP-seq for H3K9ac) Comparison->Assay_Details

Caption: Workflow for comparing the effects of this compound and SGF29 knockout on leukemia cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

SGF29 Knockout using CRISPR-Cas9
  • Cell Lines: Human AML cell lines such as MOLM13, U937, and MV4-11 are suitable. Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • gRNA Design and Cloning: At least two single guide RNAs (sgRNAs) targeting different exons of the SGF29 gene should be designed to minimize off-target effects. A non-targeting control (NTC) sgRNA is essential. sgRNAs are cloned into a lentiviral vector co-expressing Cas9 and a fluorescent marker (e.g., GFP or BFP) for selection.

  • Lentivirus Production and Transduction: Lentivirus is produced in HEK293T cells by co-transfecting the sgRNA-Cas9 vector with packaging plasmids. The viral supernatant is harvested and used to transduce the target AML cell lines.

  • Selection and Validation: Transduced cells are sorted based on fluorescent marker expression to enrich for the knockout population. Knockout efficiency is validated at the genomic level by Sanger sequencing or next-generation sequencing to detect indels, and at the protein level by Western blot analysis to confirm the absence of the SGF29 protein.

Cell Proliferation and Competition Assays
  • Direct Proliferation Assay: SGF29 knockout and NTC control cells are seeded at the same density in multi-well plates. Cell viability is measured at different time points (e.g., every 2 days for 10 days) using a reagent like CellTiter-Glo®, which measures ATP levels.

  • Competition Assay: SGF29 knockout cells (expressing a fluorescent marker) are mixed with parental or NTC control cells at a 1:1 ratio. The percentage of fluorescently-labeled cells in the co-culture is monitored over time by flow cytometry. A decrease in the percentage of knockout cells indicates a proliferation disadvantage.

Pharmacological Inhibition with this compound
  • Cell Treatment: Leukemia cell lines (e.g., MOLM13, MV4-11) are seeded in multi-well plates and treated with a range of concentrations of this compound (e.g., 0-20 µM) or DMSO as a vehicle control.

  • Duration: Treatment duration can vary depending on the assay, for example, 72 hours for viability assays or shorter time points for signaling pathway analysis.

  • Viability Assay: Cell viability after treatment is assessed using methods such as the CellTiter-Glo® assay.

RNA-Sequencing (RNA-seq)
  • Sample Preparation: RNA is extracted from SGF29 knockout and NTC control cells, or from this compound treated and DMSO-treated cells. RNA quality is assessed, and libraries are prepared using a standard RNA-seq library preparation kit.

  • Sequencing and Analysis: Libraries are sequenced on a platform like the Illumina HiSeq. The resulting data is aligned to the human reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon SGF29 inhibition or knockout.

Chromatin Immunoprecipitation (ChIP) for H3K9ac
  • Cross-linking and Chromatin Preparation: Cells (SGF29 knockout vs. NTC, or this compound vs. DMSO treated) are cross-linked with formaldehyde. The cells are then lysed, and the chromatin is sheared into fragments of 200-500 bp by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for H3K9ac. The antibody-chromatin complexes are then pulled down using protein A/G magnetic beads.

  • DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The enrichment of specific genomic regions (e.g., promoters of target genes) can be analyzed by qPCR, or a genome-wide analysis can be performed by sequencing (ChIP-seq).

In Vivo Xenograft Models
  • Cell Implantation: Immunocompromised mice (e.g., NSG mice) are injected intravenously or subcutaneously with SGF29 knockout or NTC control leukemia cells. For inhibitor studies, mice are implanted with wild-type leukemia cells.

  • Treatment Regimen (for this compound): Once leukemia is established, mice are treated with this compound (e.g., 5 mg/kg, intraperitoneally, every other day) or a vehicle control.[1]

  • Monitoring and Endpoint: Disease progression is monitored by bioluminescence imaging (if cells express luciferase) and by assessing peripheral blood for leukemia cell infiltration. The primary endpoint is typically overall survival.

References

A Comparative Guide to Sgf29 Target Engagement Assays: Evaluating Sgf29-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of target engagement assays for SAGA-associated factor 29 (Sgf29), a critical chromatin reader protein implicated in cancer. We focus on the characterization of Sgf29-IN-1 (also known as Cpd_DC60) , a selective inhibitor of the Sgf29 Tudor domain. This document outlines the experimental data supporting its target engagement and provides detailed methodologies for key assays.

Sgf29 Signaling Pathway and Therapeutic Rationale

Sgf29 is a key component of the Spt-Ada-Gcn5 acetyltransferase (SAGA) and Ada-Two-A-containing (ATAC) complexes.[1][2] Its tandem Tudor domains recognize and bind to di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), a mark associated with active gene promoters.[3][4] This interaction is crucial for recruiting the SAGA complex to chromatin, leading to the acetylation of histone H3, particularly at lysine 9 (H3K9ac).[3][5] This process facilitates the expression of target genes, including the proto-oncogene c-Myc.[3][5] Dysregulation of this pathway is associated with certain cancers, making Sgf29 an attractive therapeutic target.[3][5] this compound is a small molecule designed to inhibit the Tudor domain of Sgf29, thereby disrupting its chromatin binding and downstream signaling.[5][6]

Sgf29_Signaling_Pathway cluster_nucleus Nucleus H3K4me3 H3K4me2/3 Sgf29 Sgf29 H3K4me3->Sgf29 Binds to Tudor Domains SAGA SAGA Complex Sgf29->SAGA Recruits H3K9ac H3K9ac SAGA->H3K9ac Catalyzes cMyc_gene c-Myc Gene Transcription H3K9ac->cMyc_gene Promotes Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29 Inhibits

Caption: Sgf29 signaling pathway and the inhibitory action of this compound.

Quantitative Comparison of this compound

Currently, this compound is the most prominently described selective small molecule inhibitor of Sgf29. While direct comparisons with other potent and selective Sgf29 inhibitors are limited in publicly available literature, its activity has been characterized using biochemical assays.

CompoundAssay TypeTargetIC50Cell-Based ActivityReference
This compound (DC60)AlphaScreenSgf29 Tudor Domain 2 - H3K4me3 Interaction6.4 µMInhibits H3K9 acetylation in MOLM13 and MV4-11 leukemia cells at 20 µM. Reduces Sgf29 protein levels and suppresses leukemia progression in mouse models.[5][6]

Key Target Engagement Assay Methodologies

Several robust methods can be employed to measure the engagement of small molecules with Sgf29 in both biochemical and cellular contexts. Below are detailed protocols for three such assays.

AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based immunoassay is highly sensitive and suitable for high-throughput screening to quantify the inhibition of protein-protein interactions.

Experimental Protocol:

  • Reagents and Setup:

    • Recombinant human Sgf29 protein (containing the tandem Tudor domains) with a His-tag.

    • Biotinylated histone H3 peptide trimethylated at lysine 4 (H3K4me3).

    • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).

    • Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA.

    • Perform the assay in a 384-well white OptiPlate.

  • Assay Procedure:

    • Add 5 µL of this compound (or other test compounds) at various concentrations to the wells.

    • Add 5 µL of a mix of His-tagged Sgf29 and biotinylated H3K4me3 peptide to each well. Final concentrations should be empirically determined but can start at ~10-20 nM for each.

    • Incubate for 1 hour at room temperature.

    • Add 10 µL of a suspension of Donor and Acceptor beads (final concentration of 10 µg/mL each).

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on an Envision plate reader or similar instrument capable of AlphaScreen detection.

  • Data Analysis:

    • The signal generated is proportional to the amount of Sgf29-H3K4me3 interaction.

    • Inhibitor potency (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

AlphaScreen_Workflow cluster_workflow AlphaScreen Workflow for this compound A 1. Add this compound to 384-well plate B 2. Add His-Sgf29 and Biotin-H3K4me3 peptide A->B C 3. Incubate 1 hour at room temperature B->C D 4. Add Donor and Acceptor beads C->D E 5. Incubate 1 hour in the dark D->E F 6. Read plate (AlphaScreen signal) E->F G 7. Calculate IC50 F->G

Caption: Workflow for the Sgf29 AlphaScreen assay.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.

Experimental Protocol:

  • Reagents and Setup:

    • Recombinant human Sgf29 protein.

    • A fluorescently labeled (e.g., FITC) H3K4me3 peptide probe.

    • FP Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Use a black, low-volume 384-well plate.

  • Assay Procedure:

    • Add test compounds at various concentrations to the wells.

    • Add a fixed concentration of the fluorescent H3K4me3 peptide probe to all wells. The optimal concentration should be determined but is typically in the low nanomolar range.

    • Add a fixed concentration of Sgf29 protein. This concentration should be at or near the Kd of the protein-peptide interaction to ensure a significant polarization window.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Binding of Sgf29 to the fluorescent peptide will increase the polarization value.

    • Competitive inhibitors will displace the fluorescent peptide, leading to a decrease in polarization.

    • Calculate IC50 values from the dose-response curves.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow A 1. Add test compounds to 384-well plate B 2. Add fluorescent H3K4me3 peptide A->B C 3. Add Sgf29 protein B->C D 4. Incubate 30-60 min at room temperature C->D E 5. Measure fluorescence polarization D->E F 6. Determine IC50 E->F

Caption: Workflow for the Sgf29 Fluorescence Polarization assay.

Cellular Thermal Shift Assay (CETSA™)

CETSA™ is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Experimental Protocol:

  • Cell Treatment and Heating:

    • Culture cells (e.g., MOLM13 or MV4-11) to a suitable density.

    • Treat cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and analyze the amount of soluble Sgf29 by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble Sgf29 as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

    • Alternatively, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature and varying the compound concentration to determine an EC50 for thermal stabilization.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay Workflow A 1. Treat cells with This compound B 2. Heat cells to a range of temperatures A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Quantify soluble Sgf29 (e.g., Western Blot) C->D E 5. Generate melting curve or isothermal dose-response D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA™).

Conclusion

The development of potent and selective inhibitors for Sgf29 holds promise for new therapeutic strategies in oncology. This compound has been identified as a valuable tool compound for probing the function of Sgf29. The target engagement assays detailed in this guide, including AlphaScreen, Fluorescence Polarization, and CETSA™, provide a robust framework for the identification and characterization of novel Sgf29 inhibitors. Each assay offers distinct advantages, from the high-throughput capability of AlphaScreen to the direct cellular target validation provided by CETSA™. The collective application of these methods will be instrumental in advancing the discovery of new epigenetic modulators for cancer therapy.

References

A Comparative Analysis of Sgf29-IN-1 and Other Epigenetic Modifiers in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, targeting specific components of chromatin-modifying complexes offers a promising avenue for therapeutic intervention, particularly in oncology. This guide provides a comparative analysis of Sgf29-IN-1, a selective inhibitor of the SAGA (Spt-Ada-Gcn5 acetyltransferase) complex-associated factor 29, against other classes of epigenetic modifiers with relevance to leukemia. We present a synthesis of available experimental data to facilitate an objective comparison of their performance and mechanisms of action.

Introduction to Sgf29 and its Inhibition

Sgf29 is a crucial component of the SAGA complex, a multi-subunit assembly that plays a vital role in transcriptional regulation through histone acetylation and deubiquitination.[1][2] Sgf29 functions as a "reader" of histone modifications, specifically recognizing and binding to di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3) through its tandem Tudor domains.[1][2][3][4] This binding is essential for recruiting the SAGA complex to target gene promoters, leading to the acetylation of histone H3, a mark associated with active gene expression.[1][3] Dysregulation of Sgf29 and the SAGA complex has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it an attractive therapeutic target.[5]

This compound is a selective small molecule inhibitor that targets the Tudor domain of Sgf29, thereby disrupting its ability to bind to H3K4me3 and preventing the recruitment of the SAGA complex.[6] This leads to a reduction in histone H3 acetylation at target loci and has demonstrated anti-leukemic activity.[6][7]

Comparative Performance of Epigenetic Modifiers

To provide a clear comparison, the following tables summarize the in vitro potency (IC50 values) of this compound and other representative epigenetic modifiers in various leukemia cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.

Table 1: In Vitro Potency (IC50) of this compound in MLL-rearranged Leukemia Cell Lines

CompoundTargetCell LineIC50 (µM)Reference
This compoundSgf29 Tudor DomainMLL-r Leukemia1 - 10[7]

Table 2: In Vitro Potency (IC50) of BET Bromodomain Inhibitors in Leukemia Cell Lines

CompoundTargetCell LineIC50 (nM)Reference
JQ1BRD2/3/4MOLM-1445[8]
JQ1Kasumi-1222[8]
JQ1MV4-11245[8]
JQ1OCI-AML3260[8]
OTX015BRD2/3/4Multiple AML/ALLSubmicromolar[6]

Table 3: In Vitro Potency (IC50) of DOT1L Inhibitors in MLL-rearranged Leukemia Cell Lines

CompoundTargetCell LineIC50 (nM)Reference
EPZ-5676DOT1LMV4-113.5[9]
SYC-522DOT1LMV4-11, MOLM13Potent (Ki = 0.5 nM)[10]
Compound 10DOT1LMLL-r cell linesMore potent than EPZ5676[11][12]
Compound 11DOT1LMLL-r cell linesMore potent than EPZ5676[11][12]

Table 4: In Vitro Potency (IC50) of HDAC Inhibitors in Leukemia Cell Lines

CompoundTargetCell LineIC50 (µM)Reference
BelinostatPan-HDACLeukemia/NBVariable[13]
HydrazostatHDAC Class ILeukemia/NBVariable[13]
PanobinostatPan-HDACCancer cell linesLower than Vorinostat[14]
VorinostatPan-HDACCancer cell linesVariable[15]
I13HDAC1/2/3/6Kasumi-1, KG-1, MOLM-13, NB40.44 - 0.71[16]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

Epigenetic_Modifier_Classes cluster_writers Writers (add marks) cluster_readers Readers (recognize marks) cluster_erasers Erasers (remove marks) HATs Histone Acetyltransferases (HATs) HMTs Histone Methyltransferases (HMTs) Sgf29 Sgf29 (Tudor Domain) Bromodomains Bromodomain Proteins (e.g., BRD4) HDACs Histone Deacetylases (HDACs) HDMs Histone Demethylases Sgf29_IN_1 This compound Sgf29_IN_1->Sgf29 inhibit BET_inhibitors BET Inhibitors (e.g., JQ1) BET_inhibitors->Bromodomains inhibit DOT1L_inhibitors DOT1L Inhibitors (e.g., EPZ-5676) DOT1L_inhibitors->HMTs inhibit HDAC_inhibitors HDAC Inhibitors (e.g., Vorinostat) HDAC_inhibitors->HDACs inhibit Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-based Assays cluster_invivo In Vivo Models HAT_assay Histone Acetyltransferase (HAT) Assay Binding_assay Binding Assay (e.g., FP, ITC) Cell_lines Leukemia Cell Lines Treatment Treat with Inhibitor Cell_lines->Treatment Viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_assay ChIP_seq Chromatin Immunoprecipitation (ChIP-seq) Treatment->ChIP_seq Gene_expression Gene Expression Analysis (e.g., qRT-PCR, RNA-seq) Treatment->Gene_expression Xenograft Leukemia Xenograft Model In_vivo_treatment In Vivo Dosing Xenograft->In_vivo_treatment Tumor_growth Monitor Tumor Growth In_vivo_treatment->Tumor_growth Toxicity Assess Toxicity In_vivo_treatment->Toxicity

References

Unveiling the Potential of SGF29 Inhibition: A Comparative Guide to SGF29-IN-1 and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental results obtained with the selective Sgf29 inhibitor, SGF29-IN-1 (also known as Cpd_DC60), and genetic knockdown of Sgf29. This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

SAGA-associated factor 29 (Sgf29) has emerged as a critical component of the Spt-Ada-Gcn5 acetyltransferase (SAGA) complex, a key regulator of gene expression. By recognizing and binding to di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), Sgf29 plays a pivotal role in recruiting the SAGA complex to target gene promoters, leading to histone H3 acetylation and subsequent transcriptional activation. Dysregulation of this pathway has been implicated in various diseases, including cancer, making Sgf29 an attractive therapeutic target.

This guide focuses on this compound, a selective inhibitor of the Sgf29 Tudor domain, and compares its pharmacological effects to the well-established genetic method of Sgf29 depletion.

Quantitative Data Summary

The following table summarizes the key quantitative data comparing the effects of this compound and Sgf29 genetic knockdown on various cellular and molecular parameters.

ParameterThis compound (Cpd_DC60)Sgf29 Genetic Knockdown (shRNA/CRISPR)Reference
Target Engagement Disrupts SGF29-TTD/H3K4me3 interactionComplete or partial loss of Sgf29 protein[1]
Histone Acetylation Reduction in global H3K9 acetylationReduction in global H3K9, H3K14, and H3K18 acetylation[1][2]
Gene Expression Suppression of RPL8 and RPS2 expression. Downregulation of MYC and its target genes.Downregulation of key AML oncogenes including HOX/MEIS and MYC targets.[1][3]
Cellular Phenotype Inhibition of leukemia cell proliferation.Increased disease latency in AML models.[3][4]
In Vivo Efficacy Reduces leukemia progression in mouse models (5 mg/kg, i.p.)Impaired leukemogenesis in AML models.[4][5]

Signaling Pathway and Mechanism of Action

Sgf29 acts as a crucial reader of the histone code, linking H3K4 methylation to histone acetylation and gene transcription. The following diagram illustrates the canonical Sgf29-mediated signaling pathway and the points of intervention for this compound and genetic knockdown.

Sgf29_Signaling_Pathway Sgf29 Signaling Pathway and Inhibition cluster_0 Histone Modification cluster_1 SAGA Complex Recruitment cluster_2 Transcriptional Activation cluster_3 Points of Intervention H3K4me2/3 H3K4me2/3 Histone_H3 Histone_H3 H3K4me2/3->Histone_H3 marks Sgf29 Sgf29 H3K4me2/3->Sgf29 binds to SAGA_Complex SAGA_Complex Sgf29->SAGA_Complex recruits Histone_Acetylation Histone_Acetylation SAGA_Complex->Histone_Acetylation catalyzes Gene_Expression Gene_Expression Histone_Acetylation->Gene_Expression activates This compound This compound This compound->Sgf29 inhibits binding Genetic_Knockdown Genetic_Knockdown Genetic_Knockdown->Sgf29 depletes protein

Caption: Sgf29 binds to H3K4me2/3, recruiting the SAGA complex to promote histone acetylation and gene expression. This compound blocks the binding of Sgf29 to the histone mark, while genetic knockdown removes the Sgf29 protein altogether.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize Sgf29 inhibitors.

Biochemical Inhibition Assay Workflow

AlphaScreen_Workflow AlphaScreen Assay for Sgf29 Inhibition recombinant_Sgf29 Recombinant Sgf29-TTD inhibitor This compound detection Measure Luminescence (AlphaScreen Signal) recombinant_Sgf29->detection 1. Incubate Sgf29 with inhibitor biotinylated_H3K4me3 Biotinylated H3K4me3 Peptide streptavidin_donor Streptavidin-Coated Donor Beads biotinylated_H3K4me3->detection 3. Add Donor and Acceptor beads inhibitor->detection 2. Add H3K4me3 peptide anti_tag_acceptor Anti-Tag Acceptor Beads

Caption: Workflow for the AlphaScreen assay to quantify the inhibitory effect of this compound on the Sgf29-H3K4me3 interaction.

Cellular Target Engagement Workflow

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow treat_cells 1. Treat cells with This compound or vehicle heat_cells 2. Heat cells at various temperatures treat_cells->heat_cells lyse_cells 3. Lyse cells heat_cells->lyse_cells centrifuge 4. Centrifuge to remove aggregated proteins lyse_cells->centrifuge collect_supernatant 5. Collect soluble fraction centrifuge->collect_supernatant analyze_protein 6. Analyze soluble Sgf29 (e.g., Western Blot) collect_supernatant->analyze_protein

Caption: The Cellular Thermal Shift Assay (CETSA) workflow to confirm target engagement of this compound in a cellular context.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Sgf29 Inhibition

This biochemical assay is used to quantify the interaction between the Sgf29 Tudor domain and H3K4me3 peptides and to determine the IC50 of inhibitors like this compound.

Materials:

  • Recombinant His-tagged Sgf29 tandem Tudor domain (TTD)

  • Biotinylated H3K4me3 peptide

  • This compound (or other test compounds)

  • AlphaScreen™ Glutathione Donor Beads

  • AlphaScreen™ Nickel Chelate Acceptor Beads

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • 384-well microplates

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution of recombinant Sgf29-TTD to each well.

  • Incubate for 30 minutes at room temperature.

  • Add the biotinylated H3K4me3 peptide to all wells.

  • Incubate for 1 hour at room temperature.

  • In subdued light, add a mixture of AlphaScreen™ Donor and Acceptor beads.

  • Incubate for 1-2 hours at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.

Materials:

  • Cell line of interest (e.g., MOLM13)

  • This compound

  • Cell lysis buffer (containing protease inhibitors)

  • Antibody against Sgf29

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Culture cells to the desired density.

  • Treat cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble Sgf29 in each sample by Western blotting using an anti-Sgf29 antibody. An increase in the thermal stability of Sgf29 in the presence of the inhibitor indicates target engagement.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide localization of Sgf29 and to assess how this is affected by inhibitor treatment, as well as to analyze changes in histone modifications like H3K9ac.

Materials:

  • Cells treated with this compound or vehicle

  • Formaldehyde for cross-linking

  • Chromatin shearing equipment (e.g., sonicator)

  • Anti-Sgf29 or anti-H3K9ac antibody

  • Protein A/G magnetic beads

  • Buffers for washing and elution

  • Reagents for reverse cross-linking and DNA purification

  • DNA library preparation kit for sequencing

Protocol:

  • Cross-link proteins to DNA in treated and control cells with formaldehyde.

  • Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication.

  • Immunoprecipitate the chromatin with an antibody specific to Sgf29 or the histone modification of interest.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Purify the immunoprecipitated DNA.

  • Prepare a DNA library from the purified DNA and perform high-throughput sequencing.

  • Analyze the sequencing data to identify regions of the genome enriched for Sgf29 binding or the specific histone mark.

RNA Sequencing (RNA-seq)

RNA-seq is used to analyze the global changes in gene expression following treatment with an Sgf29 inhibitor or genetic knockdown of Sgf29.

Materials:

  • Cells treated with this compound or vehicle, or cells with Sgf29 knockdown

  • RNA extraction kit

  • DNase I

  • RNA library preparation kit

  • High-throughput sequencer

Protocol:

  • Isolate total RNA from the different cell populations.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA.

  • Prepare RNA sequencing libraries, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Perform high-throughput sequencing of the prepared libraries.

  • Analyze the sequencing data, which includes read alignment to a reference genome, quantification of gene expression levels, and differential gene expression analysis between the different conditions.

Conclusion

This guide provides a comparative overview of the currently available data for the Sgf29 inhibitor this compound and the genetic knockdown of Sgf29. While this compound demonstrates promising activity in preclinical models by phenocopying several key effects of genetic Sgf29 depletion, further studies are warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a foundation for researchers to independently validate these findings and to explore the broader implications of Sgf29 inhibition in various disease contexts.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Sgf29-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Sgf29-IN-1. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this selective inhibitor of the Spt-Ada-Gcn5 acetyltransferase (SAGA)–associated factor 29 (SGF29)-Tudor domain.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for similar chemical compounds.

Protection Type Recommended Equipment Purpose
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Impervious laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Suitable respiratorRecommended when handling the compound as a powder or when ventilation is inadequate to avoid inhalation of dust or aerosols.
Immediate Safety Measures

In the event of accidental exposure, immediate and appropriate action is crucial. The following table outlines first aid procedures.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek prompt medical attention.
Skin Contact Thoroughly rinse the affected skin area with plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Operational and Disposal Plans

Proper operational procedures and disposal methods are essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Ensure adequate ventilation in the work area. A chemical fume hood is recommended.

  • Use all personal protective equipment as outlined above.

Conditions for Safe Storage:

  • Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[1].

  • Aliquot the solution after preparation to avoid repeated freeze-thaw cycles.

  • Keep the container tightly closed in a dry and well-ventilated place.

Accidental Release Measures

In case of a spill, follow these steps to mitigate the hazard:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material, such as diatomite or universal binders, to contain the spill.

  • Clean: Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Dispose: Collect all contaminated materials into a sealed container for proper disposal according to local regulations.

  • Prevent Further Leakage: If possible and safe to do so, prevent further spillage. Keep the product away from drains and water courses.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.

Experimental Protocols

This compound is a selective inhibitor of the SGF29 Tudor domain and has been shown to block the acetylation of H3K9 in leukemia cells[1].

Preparation of Stock Solutions

For experimental use, this compound can be dissolved in solvents such as DMSO or 1 M HCl[2].

In Vivo Administration Protocol Example

While specific experimental designs will vary, a published study provides the following protocol for in vivo use in a mouse model of leukemia:

  • Dosage: 5 mg/kg.

  • Administration: Intraperitoneal (i.p.) injection every other day for 35 days[1].

  • Vehicle: A common vehicle for in vivo administration involves a multi-component solvent system. An example protocol to prepare a working solution is as follows:

    • Start with a stock solution of this compound in DMSO.

    • For a 1 mL working solution, combine 100 µL of the DMSO stock with 900 µL of corn oil and mix thoroughly[1]. Other potential vehicles include a mixture of PEG300, Tween-80, and saline[1].

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the SGF29 protein, a key component of the SAGA histone acetyltransferase complex. SGF29 acts as a "reader" of histone modifications, specifically recognizing di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3)[3][4][5][6]. This binding is a critical step for recruiting the SAGA complex to gene promoters, which then leads to the acetylation of other histone residues, such as H3K9, promoting gene transcription[3]. By inhibiting SGF29, this compound prevents the recruitment of the SAGA complex, leading to a decrease in histone acetylation and the suppression of target gene expression. This mechanism is particularly relevant in certain cancers, like leukemia, where these pathways are dysregulated[1].

Sgf29_Pathway cluster_nucleus Cell Nucleus H3K4me3 Histone H3 (H3K4me2/3) SGF29 SGF29 H3K4me3->SGF29 binds to SAGA_Complex SAGA Complex SGF29->SAGA_Complex recruits Histone_Acetylation Histone H3 Acetylation (e.g., H3K9ac) SAGA_Complex->Histone_Acetylation catalyzes Gene_Transcription Gene Transcription Histone_Acetylation->Gene_Transcription promotes Sgf29_IN_1 This compound Sgf29_IN_1->SGF29 inhibits

Caption: Mechanism of this compound action in inhibiting gene transcription.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.